molecular formula C12H15Cl2NO5S B12423500 Thiamphenicol-d3

Thiamphenicol-d3

Cat. No.: B12423500
M. Wt: 359.2 g/mol
InChI Key: OTVAEFIXJLOWRX-BFHKXKNSSA-N
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Description

Thiamphenicol-d3 is a useful research compound. Its molecular formula is C12H15Cl2NO5S and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15Cl2NO5S

Molecular Weight

359.2 g/mol

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide

InChI

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i1D3

InChI Key

OTVAEFIXJLOWRX-BFHKXKNSSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Thiamphenicol-d3, a deuterated analog of the broad-spectrum antibiotic Thiamphenicol. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and research purposes.

This compound serves as a crucial internal standard for the accurate quantification of Thiamphenicol in biological samples through mass spectrometry and liquid chromatography techniques.[1] Its use improves the reliability of analyses in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in a laboratory setting.

General Information
PropertyValue
Chemical Name 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-((methyl-d3)sulfonyl)phenyl)propan-2-yl)acetamide[2]
Synonyms Thiamphenicol-methyl-d3, Thiophenicol-d3, Dextrosulphenidol-d3[3]
Primary Application Labeled Thiamphenicol, Internal Standard[1][3]
Physicochemical Data
PropertyValue
Molecular Formula C₁₂H₁₂D₃Cl₂NO₅S[2][3]
Molecular Weight 359.23 g/mol [2]
Accurate Mass 358.02 Da[2]
CAS Number 2211914-19-9[4] (Note: Alternate CAS numbers for related isomers or mixtures may exist)
Appearance White Solid[3]
Purity >95% (HPLC)[2]
Storage Conditions 2-8°C Refrigerator or -20°C[2][3]
Shipping Conditions Ambient Temperature[3]
Solubility Soluble in DMSO (71 mg/mL)[5]

Mechanism of Action

This compound is the deuterated form of Thiamphenicol, a methyl-sulfonyl analog of chloramphenicol.[3][4][6] Its biological activity mirrors that of the parent compound. Thiamphenicol functions as a broad-spectrum antibiotic by inhibiting bacterial protein synthesis.[7][8] It specifically binds to the 50S subunit of the bacterial ribosome.[4][7][8] This binding action obstructs the peptidyl transferase enzyme, which is critical for forming peptide bonds between amino acids during protein chain elongation.[7][8] By halting this process, Thiamphenicol prevents the synthesis of proteins essential for bacterial growth and replication, resulting in a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria.[4][7]

G cluster_bacterium Bacterial Cell cluster_ribosome 50S Subunit TAP This compound PeptidylTransferase Peptidyl Transferase Center TAP->PeptidylTransferase Binds to Ribosome 70S Ribosome Protein Essential Proteins Ribosome->Protein Synthesizes PeptidylTransferase->Protein Inhibits Synthesis of Growth Bacterial Growth & Replication Protein->Growth Required for

Caption: Mechanism of action of Thiamphenicol.

Experimental Protocols & Applications

This compound is primarily used as an internal standard in analytical chemistry to ensure the accuracy and precision of quantitative methods.

Quantitative Analysis by LC-MS/MS

This compound is the ideal internal standard for the quantification of Thiamphenicol in complex matrices such as plasma, serum, and tissue. The deuterium labeling gives it a higher mass-to-charge ratio (m/z) than the unlabeled analyte, allowing for its distinct detection by a mass spectrometer, while its chemical properties ensure it behaves almost identically to the analyte during sample preparation and chromatographic separation.

General Methodology:

  • Sample Preparation: A known concentration of this compound is spiked into the biological sample (e.g., plasma) containing an unknown amount of Thiamphenicol.

  • Extraction: Analytes (both labeled and unlabeled) are extracted from the matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. A C18 column is typically used to separate Thiamphenicol from other matrix components.

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both Thiamphenicol and this compound (Multiple Reaction Monitoring - MRM).

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of Thiamphenicol in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

G start Biological Sample (Unknown Thiamphenicol Conc.) spike Spike with known amount of this compound (IS) start->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract lc LC Separation (e.g., C18 Column) extract->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio vs. Cal Curve) ms->quant result Accurate Concentration of Thiamphenicol quant->result G CAP Chloramphenicol (-NO2 group) TAP Thiamphenicol (-SO2CH3 group) CAP->TAP  Structural Analog (Improved Safety Profile) TAPd3 This compound (-SO2CD3 group) TAP->TAPd3  Isotopically Labeled (For Analytical Use)

References

An In-depth Technical Guide to Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol-d3 is the deuterated analog of Thiamphenicol, a broad-spectrum antibiotic.[1] As a derivative of chloramphenicol, Thiamphenicol exhibits a similar range of activity but with a notable structural modification where the p-nitro group is substituted with a methylsulfonyl group.[2] This alteration is associated with a more favorable safety profile, particularly concerning the reduced risk of aplastic anemia.[2] The incorporation of deuterium, a stable isotope of hydrogen, makes this compound a valuable tool in various research applications, especially in pharmacokinetic and metabolic studies.[3][4] This guide provides a comprehensive overview of the technical aspects of this compound, including its structure, properties, mechanism of action, and relevant experimental workflows.

Chemical Structure and Properties

This compound is structurally identical to Thiamphenicol, with the exception of three deuterium atoms replacing the hydrogen atoms on the methyl group of the methylsulfonyl moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-((methyl-d3)sulfonyl)phenyl)propan-2-yl)acetamide[5]
Molecular Formula C₁₂H₁₂D₃Cl₂NO₅S[5]
Molecular Weight 359.23 g/mol [5]
CAS Number 2211914-19-9, 1217723-41-5[1][6]
Appearance White to off-white solid[7]
Purity ≥99.0% (HPLC)[8]
Storage -20°C, sealed, away from moisture[1]

Table 2: Solubility Data for Thiamphenicol (as a proxy for this compound)

SolventSolubilityReference
Ethanol~200 µg/mL[9]
DMSO~30 mg/mL[9]
Dimethyl formamide (DMF)~30 mg/mL[9]
WaterSparingly soluble[2]

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[9]

Spectroscopic Data:

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][12] This process is highly specific to bacterial ribosomes (70S) and does not significantly affect eukaryotic ribosomes (80S), contributing to its therapeutic index.[11] The core mechanism involves the binding of Thiamphenicol to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[11][13] By occupying this critical site, Thiamphenicol sterically hinders the binding of the aminoacyl-tRNA to the A-site of the ribosome.[14] This blockage prevents the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[13][14]

Thiamphenicol_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) A_site A-Site Peptide_bond_formation Peptide Bond Formation PTC->Peptide_bond_formation Catalyzes P_site P-Site Thiamphenicol This compound Thiamphenicol->PTC Binds to aminoacyl_tRNA Aminoacyl-tRNA Thiamphenicol->aminoacyl_tRNA Blocks binding aminoacyl_tRNA->A_site Binds to Protein_synthesis_inhibition Inhibition of Protein Synthesis

Caption: Mechanism of action of this compound.

Experimental Protocols

Potential Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible route can be adapted from the known synthesis of Thiamphenicol. One reported method involves the use of chloramphenicol as a starting material.[15] The synthesis of this compound would likely involve a similar pathway, with the introduction of the deuterated methyl group at the appropriate step, for example, by using a deuterated methylating agent.

A generalized synthetic scheme based on a patent for Thiamphenicol synthesis is as follows:

  • Reduction of the Nitro Group: The nitro group of a suitable precursor is reduced to an amino group.

  • Diazotization: The resulting aromatic amino group is converted to a diazonium salt.

  • Introduction of the Methylthio Group: The diazonium salt is reacted with a methylthio metal salt (for this compound, a deuterated methylthio metal salt would be used) to introduce the methylthio group.

  • Oxidation: The methylthio group is oxidized to the methylsulfonyl group.

  • Dichloroacetylation: The aliphatic amino group is acylated with a dichloroacetyl group to yield the final product.

Note: This is a conceptual outline, and the actual synthesis would require optimization of reaction conditions, purification, and characterization.

Experimental Workflow for Pharmacokinetic Studies using this compound

This compound is an ideal internal standard for pharmacokinetic studies of Thiamphenicol due to its identical chemical properties and distinct mass.[3] This allows for accurate quantification of the non-deuterated drug in biological matrices by mass spectrometry.

PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Dose Administer Thiamphenicol to subject Sample Collect biological samples (e.g., plasma, urine) at timed intervals Dose->Sample Spike Spike samples with a known concentration of This compound (Internal Standard) Sample->Spike Extract Extract analytes from the biological matrix Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Quantify Quantify Thiamphenicol concentration by comparing its peak area to the peak area of this compound LC_MS->Quantify PK_params Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) Quantify->PK_params

Caption: Workflow for pharmacokinetic studies.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Thiamphenicol.[3] Its use significantly improves the accuracy and precision of mass spectrometry-based assays.[3] Furthermore, deuterated compounds are increasingly being explored in drug discovery to potentially improve the pharmacokinetic and metabolic profiles of parent drugs.[4][16] Deuteration can sometimes lead to a slower rate of metabolism, which may result in increased drug exposure and a longer half-life.[16][17]

Conclusion

This compound is a critical tool for researchers and drug developers working with Thiamphenicol. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, make it indispensable for accurate pharmacokinetic and metabolic profiling. The detailed understanding of its mechanism of action further aids in the broader context of antibiotic research. This technical guide provides a foundational understanding of this compound for its effective application in a scientific setting.

References

An In-Depth Technical Guide to the Synthesis and Purification of Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Thiamphenicol-d3, a crucial internal standard for analytical and pharmacokinetic studies. The document details the chemical synthesis of thiamphenicol, proposes a method for deuterium labeling, and outlines purification protocols. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction to Thiamphenicol and its Deuterated Analog

Thiamphenicol is a broad-spectrum antibiotic, a methyl-sulfonyl analog of chloramphenicol, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Its deuterated form, this compound, serves as a stable isotope-labeled internal standard, enhancing the accuracy of mass spectrometry and liquid chromatography for the precise quantification of thiamphenicol in biological samples.[4][5] This is particularly valuable in therapeutic drug monitoring, pharmacokinetic research, and metabolic studies.[4]

Synthesis of Thiamphenicol

The synthesis of thiamphenicol can be achieved through various routes. A common and effective method involves a multi-step process starting from D-4-Methylsulfonylphenyl serine ethyl ester. This pathway is characterized by its efficiency and the ability to produce high-purity thiamphenicol.

Experimental Protocol for Thiamphenicol Synthesis

The following protocol is a synthesized methodology based on established patent literature.[6]

Step 1: Reduction of D-4-Methylsulfonylphenyl serine ethyl ester

  • Dissolve 100 parts of D-4-Methylsulfonylphenyl serine ethyl ester in 500-700 parts of methanol.

  • Add 24-27 parts of potassium borohydride (KBH4).

  • Maintain the reaction temperature at 30-60°C for 4-8 hours.

  • Recover 300-400 parts of methanol by distillation.

  • Neutralize the reaction solution with an acid (e.g., acetic acid or sulfuric acid) to a pH of 6-10.

Step 2: Dichloroacetylation and Cyclization

  • To the neutralized solution from Step 1, add 42-45 parts of dichloroacetonitrile.

  • Allow the cyclization reaction to proceed for 4-6 hours.

  • Remove the methanol under reduced pressure until the mixture is dry, yielding a solid mixture.

Step 3: Hydrolysis and Decolorization

  • Separate the solid mixture via filtration or centrifugation.

  • Add 600-800 parts of water to the solid mixture and heat to 85-90°C.

  • Maintain this temperature for 30 minutes to facilitate hydrolysis.

  • Add 2-5 parts of activated carbon and stir for 30 minutes at 85-90°C for decolorization.

  • Filter the hot solution.

Step 4: Crystallization and Isolation of Thiamphenicol

  • Cool the filtrate to 10°C to induce crystallization.

  • Filter the solution to collect the solid thiamphenicol.

  • Dry the solid product in an oven.

Synthesis Workflow

Thiamphenicol Synthesis Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Dichloroacetylation & Cyclization cluster_2 Step 3 & 4: Hydrolysis, Purification & Isolation Start D-4-Methylsulfonylphenyl serine ethyl ester Reagents1 Methanol, KBH4 Reaction1 Reduction (30-60°C, 4-8h) Start->Reaction1 Reagents1->Reaction1 Neutralization Neutralization (pH 6-10) Reaction1->Neutralization Reagents2 Dichloroacetonitrile Reaction2 Cyclization (4-6h) Neutralization->Reaction2 Reagents2->Reaction2 Evaporation Evaporation Reaction2->Evaporation Hydrolysis Hydrolysis with H2O (85-90°C, 30 min) Evaporation->Hydrolysis Decolorization Decolorization (Activated Carbon) Hydrolysis->Decolorization Crystallization Crystallization (Cooling to 10°C) Decolorization->Crystallization End Thiamphenicol Crystallization->End

Caption: Workflow for the synthesis of Thiamphenicol.

Proposed Synthesis of this compound

Proposed Experimental Protocol for this compound Synthesis

This proposed protocol adapts the thiamphenicol synthesis by introducing a deuterated reducing agent.

Step 1: Deuterated Reduction

  • Dissolve 100 parts of D-4-Methylsulfonylphenyl serine ethyl ester in 500-700 parts of methanol.

  • Add a deuterated reducing agent such as Sodium borodeuteride (NaBD4) in a stoichiometric amount equivalent to the 24-27 parts of KBH4 used in the non-deuterated synthesis.

  • Maintain the reaction temperature at 30-60°C for 4-8 hours.

  • Proceed with the subsequent steps (methanol recovery, neutralization, dichloroacetylation, hydrolysis, and crystallization) as described in the protocol for thiamphenicol synthesis (Section 2.1). The deuterium atoms will be incorporated into the propanediol backbone of the thiamphenicol molecule.

Rationale for Deuteration

The use of sodium borodeuteride is a well-established method for introducing deuterium atoms into a molecule by reducing a carbonyl or related functional group. In this synthetic scheme, NaBD4 would reduce the ester group of the starting material, incorporating deuterium at the C1 and C3 positions of the propanediol moiety. The stability of the C-D bond ensures that the label is retained throughout the subsequent reaction steps.

Purification of Thiamphenicol and this compound

High purity is essential for the use of this compound as an internal standard. The primary methods for purification are recrystallization and chromatography.

Recrystallization

Recrystallization is an effective method for purifying the crude thiamphenicol product.

Protocol:

  • Dissolve the crude thiamphenicol in a minimal amount of hot water.[7]

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath (to around 10°C) to maximize crystal formation.[6]

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the crystals under vacuum.

Chromatographic Purification

For even higher purity or for the separation of closely related impurities, chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed.

4.2.1. Thin-Layer Chromatography (TLC)

TLC can be used as a purification step, particularly for smaller scale preparations or for analytical assessment of purity.[4]

Protocol:

  • Prepare a slurry of silica gel in a suitable solvent and coat a glass plate.

  • Apply the crude thiamphenicol sample, dissolved in a minimal amount of solvent, as a band onto the plate.

  • Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and n-hexane).

  • After development, visualize the bands under UV light.

  • Scrape the silica gel band corresponding to thiamphenicol.

  • Extract the product from the silica gel using a polar solvent like methanol or ethyl acetate.

  • Evaporate the solvent to obtain the purified product.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for achieving high purity and for the analysis of the final product.[1]

Protocol:

  • Column: A reverse-phase column, such as a C18 column, is typically used.[1][4]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. For example, a mixture of acetonitrile and 10 mmol/L ammonium acetate solution (60:40, v/v) can be effective.[8] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[1]

  • Detection: UV detection at a wavelength of 225 nm is suitable for thiamphenicol.[4]

  • Procedure: Dissolve the sample in the mobile phase and inject it into the HPLC system. Collect the fraction corresponding to the thiamphenicol peak. Evaporate the solvent from the collected fraction to obtain the purified product.

Purification Workflow

Thiamphenicol Purification Workflow cluster_recrystallization Recrystallization cluster_chromatography Chromatography (for higher purity) Crude_Product Crude Thiamphenicol Dissolve Dissolve in hot water Crude_Product->Dissolve Cool Cool to 10°C Dissolve->Cool Filter_Dry Filter and Dry Cool->Filter_Dry TLC Preparative TLC Filter_Dry->TLC Optional Purified_Product High-Purity Thiamphenicol Filter_Dry->Purified_Product HPLC Preparative HPLC (C18 column) TLC->HPLC HPLC->Purified_Product

Caption: General workflow for the purification of Thiamphenicol.

Quantitative Data

The following tables summarize the quantitative data gathered from various sources regarding the synthesis and properties of thiamphenicol. Data for this compound synthesis is not explicitly available and would need to be determined experimentally.

Table 1: Synthesis Yield and Purity of Thiamphenicol

Step/MethodStarting MaterialProductYieldPurityMelting Point (°C)Reference
Full SynthesisD-4-Methylsulfonylphenyl serine ethyl ester (100g)Thiamphenicol100g - 105g99%163.5 - 164.5[6]
RecrystallizationCrude ThiamphenicolPurified Thiamphenicol->98%165[7][9]

Table 2: Physical and Chemical Properties of Thiamphenicol

PropertyValueReference
Molecular FormulaC12H15Cl2NO5S[3]
Molecular Weight356.22 g/mol [3]
Solubility in Ethanol~200 µg/mL[9]
Solubility in DMSO~30 mg/mL[9]
Solubility in DMF~30 mg/mL[9]
UV/Vis λmax225, 266 nm[9]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. While the synthesis of thiamphenicol is well-documented, the specific protocol for its deuterated analog requires a logical adaptation of existing methods, primarily through the use of a deuterated reducing agent. The purification techniques outlined, including recrystallization and chromatography, are crucial for achieving the high purity required for its application as an internal standard in sensitive analytical methods. The provided workflows and tabulated data serve as a valuable resource for researchers and professionals in the field of drug development and analysis. Experimental validation of the proposed deuteration method is recommended to determine the precise yield and deuterium incorporation efficiency.

References

Deuterium-Labeled Thiamphenicol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled thiamphenicol, covering its core principles, synthesis, mechanism of action, metabolism, and analytical considerations. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to Deuterium Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in pharmaceutical research. The substitution of hydrogen with deuterium in a drug molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This can lead to a reduced rate of metabolism, potentially improving the pharmacokinetic profile of a drug by increasing its half-life and exposure, and in some cases, reducing the formation of toxic metabolites.

Thiamphenicol, a broad-spectrum antibiotic and an analog of chloramphenicol, is a candidate for deuterium labeling to potentially enhance its therapeutic properties. This guide explores the foundational aspects of deuterium-labeled thiamphenicol.

Thiamphenicol: Mechanism of Action

Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[3][4] This binding action obstructs the proper positioning of aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[3] This disruption of protein synthesis is detrimental to bacterial growth and replication.[3]

Thiamphenicol_Mechanism_of_Action cluster_bacterium Bacterial Cell Thiamphenicol Thiamphenicol 50S_Ribosome 50S Ribosomal Subunit Thiamphenicol->50S_Ribosome Binds to Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Is essential for Deuterated_Thiamphenicol_Synthesis_Workflow cluster_synthesis Conceptual Synthesis Workflow Start Start with Deuterated Precursor or Thiamphenicol Intermediate Deuteration_Step Deuterium Labeling Step (e.g., H/D Exchange or Reduction with Deuterated Reagent) Start->Deuteration_Step Reaction Chemical Transformation(s) (e.g., Dichloroacetylation) Deuteration_Step->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Analysis Characterization (NMR, Mass Spectrometry) Purification->Analysis Final_Product Deuterium-Labeled Thiamphenicol Analysis->Final_Product PK_Study_Workflow cluster_workflow Comparative Pharmacokinetic Study Workflow Animal_Grouping Animal Subject Grouping (e.g., Crossover Design) Dosing Administer Deuterated or Non-deuterated Thiamphenicol Animal_Grouping->Dosing Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Sample_Processing Process Samples (e.g., Plasma Separation) Sampling->Sample_Processing Analysis Quantify Drug Concentration (LC-MS/MS) Sample_Processing->Analysis PK_Analysis Pharmacokinetic Modeling and Parameter Calculation Analysis->PK_Analysis Comparison Statistical Comparison of Pharmacokinetic Parameters PK_Analysis->Comparison

References

A Technical Guide to the Research Applications of Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Thiamphenicol-d3, a deuterated analog of the broad-spectrum antibiotic Thiamphenicol. Its primary role in research is as a high-fidelity internal standard for quantitative analysis. We will explore its core applications, detailed experimental protocols, and the underlying mechanisms of its parent compound.

Introduction: From Thiamphenicol to its Deuterated Analog

Thiamphenicol is a synthetic antibiotic and a methyl-sulfonyl derivative of chloramphenicol.[1][2] Like its predecessor, it is effective against a wide range of Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial protein synthesis.[3] Thiamphenicol binds to the 50S ribosomal subunit of the bacterial ribosome, which obstructs the peptidyl transferase activity essential for protein chain elongation.[3][5] This action is primarily bacteriostatic, halting bacterial growth, but can be bactericidal at higher concentrations.[4]

This compound is a deuterium-labeled version of Thiamphenicol.[6] This isotopic labeling makes it an ideal internal standard for analytical and pharmacokinetic research.[6] By incorporating stable heavy isotopes, this compound becomes chemically identical to the parent drug but physically distinguishable by its higher mass. This property is fundamental to its application in mass spectrometry-based quantification, ensuring reliable and accurate measurements in complex biological matrices.[2][6]

Core Application: Internal Standard for Quantitative Analysis

The principal use of this compound in research is as an internal standard (IS) for analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] An IS is critical for precise quantification as it corrects for potential variability during the analytical process, including sample extraction, injection volume inconsistencies, and instrument response fluctuations.

This compound is the preferred standard for Thiamphenicol analysis because it co-elutes with the unlabeled analyte during chromatography but is resolved by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification of Thiamphenicol in various research settings:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Thiamphenicol in biological samples like plasma, milk, and tears.[4][6][7]

  • Therapeutic Drug Monitoring (TDM): For precise measurement of drug levels to optimize dosage and ensure efficacy.[2][6]

  • Metabolic Research: To trace and quantify metabolic pathways of the parent drug.[6]

  • Residue Analysis: For detecting and quantifying antibiotic residues in food products, such as aquatic animals, to ensure food safety.[8]

Experimental Protocols and Methodologies

The following sections detail a typical workflow for the quantification of Thiamphenicol using this compound as an internal standard, based on established research methodologies.

This protocol outlines a common liquid-liquid extraction procedure for biological matrices.

  • Sample Homogenization: Weigh a 5g sample of the matrix (e.g., fish tissue, plasma) and mix with 5 mL of water.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the homogenized sample. This step is critical and should be done at the very beginning to account for analyte loss in all subsequent steps.

  • Extraction: Add 10 mL of an organic solvent mixture (e.g., acetonitrile/ethyl acetate), homogenize thoroughly, and centrifuge to separate the layers.

  • Solvent Evaporation: Carefully transfer the organic (top) layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 45°C.

  • Reconstitution: Redissolve the dried extract in a solution suitable for LC-MS/MS analysis, such as a mixture of the mobile phase components.

A validated LC-MS/MS method is essential for the sensitive and selective quantification of Thiamphenicol.

  • Chromatographic Separation:

    • Column: A Kinetex F5 (100 mm × 3.0 mm, 2.6 µm) or a C18 column is commonly used for separation.[7][8]

    • Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous solution (e.g., 1 mM ammonium acetate) and an organic solvent like methanol or acetonitrile.[7][8]

    • Flow Rate: A flow rate of around 0.4 mL/min is often employed.

    • Injection Volume: Typically 10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is used, often in negative mode ([M-H]⁻) for Thiamphenicol.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a product ion for both the analyte and the internal standard.

Data Presentation and Key Parameters

Quantitative data is crucial for validating the analytical method and interpreting results. The following tables summarize key parameters for the analysis of Thiamphenicol using this compound.

Table 1: Mass Spectrometric Parameters for Thiamphenicol and this compound Analysis

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) for Quantification Product Ion (m/z) for Identification
Thiamphenicol Negative ESI 353.9 Value not specified in results Value not specified in results
This compound Negative ESI 357.0 Value not specified in results Value not specified in results

(Data derived from a study on amphenicol residues)[8]

Table 2: Representative LC-MS/MS Method Validation Parameters

Parameter Typical Value Reference
Linearity Range 0.032 - 32.0 ng/mL [7]
Lower Limit of Quantification (LOQ) 0.032 ng/mL [7]
Recovery 84.0% - 105% [8]
Intra-day Precision (RSD) ≤ 8.3% [7]
Inter-day Precision (RSD) ≤ 13.3% [8]

| Accuracy (RE) | ± 2.8% |[7] |

Table 3: Selected Pharmacokinetic Parameters of Thiamphenicol in Various Species

Species Dose & Route Peak Plasma Concentration (Cmax) Half-life (t1/2) Reference
Human 2.5 g Oral 16.1 - 18.6 µg/mL 2-3 hours [9][10]
Rat 30 mg/kg IV Not Specified 46.3 minutes [4]
Duck 30 mg/kg IV Not Specified 1.96 hours [11]
Pig 10-20 mg/kg Oral Not Specified Not Specified [4]

| Calf | 50 mg/kg Oral | Appreciable levels observed | Not Specified |[4] |

Visualizing Key Processes and Workflows

Diagrams help to clarify complex biological mechanisms and experimental procedures.

G Mechanism of Action of Thiamphenicol cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Inhibition INHIBITION 50S_Subunit->Inhibition Blocks PTC Activity 30S_Subunit 30S Subunit Protein_Synthesis Protein Chain Elongation Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes Thiamphenicol Thiamphenicol Thiamphenicol->50S_Subunit Binds to Bacterial_Growth_Arrest Bacterial Growth Arrest (Bacteriostasis) Protein_Synthesis->Bacterial_Growth_Arrest If inhibited Inhibition->Protein_Synthesis

Caption: Mechanism of Thiamphenicol action on the bacterial ribosome.

G Workflow for Quantification using an Internal Standard Start 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Spiking with This compound (IS) Start->Spike Extraction 3. Analyte Extraction (LLE or SPE) Spike->Extraction Preparation 4. Evaporation & Reconstitution Extraction->Preparation Analysis 5. LC-MS/MS Analysis Preparation->Analysis Data 6. Data Processing (Analyte/IS Ratio) Analysis->Data Result 7. Final Concentration Calculation Data->Result

Caption: Standard experimental workflow for LC-MS/MS quantification.

References

Thiamphenicol-d3 safety and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Thiamphenicol-d3

Introduction

This compound is the deuterium-labeled form of Thiamphenicol, a broad-spectrum bacteriostatic antibiotic.[1][2] As a methyl-sulfonyl analogue of chloramphenicol, Thiamphenicol functions by binding to the 50S ribosomal subunit of bacteria, which in turn inhibits protein synthesis.[1][3] this compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope labeling allows for precise quantification of Thiamphenicol in biological samples through mass spectrometry and liquid chromatography.[4] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] The primary hazards are associated with acute oral toxicity, skin and eye irritation, and respiratory irritation.[5]

Table 1: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source: MedchemExpress Safety Data Sheet[5]

GHS_Hazard_Communication cluster_product This compound cluster_hazards GHS Hazard Classifications Product This compound CAS: 1217723-41-5 H302 H302 Harmful if swallowed Product->H302 H315 H315 Causes skin irritation Product->H315 H319 H319 Causes serious eye irritation Product->H319 H335 H335 May cause respiratory irritation Product->H335 LCMS_Workflow Start Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Quantify using Peak Area Ratios Inject->Analyze End Concentration of Thiamphenicol Analyze->End Mechanism_of_Action Thiamphenicol Thiamphenicol / this compound Binding Binds to 50S Subunit Thiamphenicol->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Peptidyl Transferase Binding->Inhibition Protein_Synthesis Bacterial Protein Synthesis Inhibition->Protein_Synthesis Blocks Effect Bacteriostatic Effect Protein_Synthesis->Effect is halted leading to

References

Navigating the Quality Landscape: A Technical Guide to the Thiamphenicol-d3 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Thiamphenicol-d3. This compound is the deuterium-labeled analog of Thiamphenicol, a broad-spectrum antibiotic.[1][2] It is primarily utilized as an internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of quantitative analysis by mass spectrometry and liquid chromatography.[3] This guide will dissect the critical data points, experimental methodologies, and their interplay in ensuring the quality and reliability of this vital research compound.

Core Data Presentation: Quantitative Analysis Summary

A Certificate of Analysis for this compound presents a suite of quantitative tests to confirm the identity, purity, and quality of a specific batch. The following table summarizes the typical analytical data found on a CoA.

Test ParameterSpecificationResultAnalytical Method
Identity
¹H-NMRConforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Mass SpectrumConforms to structureConformsMass Spectrometry (MS)
Purity
Purity by HPLC≥ 98.0%99.5%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity≥ 99% atom % D99.6% atom % DMass Spectrometry (MS)
Residual Solvents≤ 0.5%< 0.1%Gas Chromatography (GC)
Water Content≤ 1.0%0.2%Karl Fischer Titration
Physical Properties
AppearanceWhite to off-white solidWhite solidVisual Inspection
Molecular FormulaC₁₂H₁₂D₃Cl₂NO₅SC₁₂H₁₂D₃Cl₂NO₅SElemental Analysis/MS
Molecular Weight359.24 g/mol 359.24 g/mol Mass Spectrometry (MS)

Experimental Protocols: A Closer Look at the Methodologies

The reliability of the data presented in a CoA is directly dependent on the robustness of the experimental protocols employed. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method separates this compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is common. For example, a mobile phase of acetonitrile and 10 mmol/L ammonium acetate solution (60:40, v/v) has been described for the analysis of the parent compound, Thiamphenicol.[4]

  • Flow Rate: A typical flow rate is around 0.3 to 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of 225 nm is often employed.[6]

  • Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the molecular weight and structure of this compound, as well as its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.[5]

  • Analysis:

    • Identity: The instrument is scanned for the precursor ion of this compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the deuterated compound.

    • Isotopic Purity: The relative intensities of the isotopic peaks are measured to determine the percentage of deuterium incorporation.

  • Data Interpretation: The resulting mass spectrum is compared against a reference standard or theoretical isotopic distribution to confirm the identity and isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: A standard proton NMR spectrum is acquired.

  • Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed to confirm that the structure is consistent with that of this compound. The absence or significant reduction of a signal at a specific position confirms the location of the deuterium label.

Visualizing the Process: Workflows and Relationships

To further clarify the processes and logic behind a Certificate of Analysis, the following diagrams illustrate the experimental workflow and the logical relationships between the different components.

experimental_workflow cluster_receipt Sample Receipt and Preparation cluster_testing Analytical Testing cluster_data Data Analysis and Review cluster_approval Certificate Generation sample_receipt Receive this compound Batch sample_prep Sample Preparation for Analysis sample_receipt->sample_prep hplc HPLC Analysis (Purity) sample_prep->hplc ms Mass Spectrometry (Identity & Isotopic Purity) sample_prep->ms nmr NMR Spectroscopy (Identity) sample_prep->nmr kf Karl Fischer (Water Content) sample_prep->kf gc GC Analysis (Residual Solvents) sample_prep->gc data_analysis Analyze and Process Raw Data hplc->data_analysis ms->data_analysis nmr->data_analysis kf->data_analysis gc->data_analysis spec_comparison Compare Results to Specifications data_analysis->spec_comparison qa_review Quality Assurance Review and Approval spec_comparison->qa_review coa_generation Generate Certificate of Analysis qa_review->coa_generation

Caption: Experimental workflow for the analysis of a this compound batch.

logical_relationship cluster_product Product cluster_tests Analytical Tests cluster_specs Specifications cluster_coa Certificate of Analysis product This compound (Batch XYZ) identity Identity Tests (NMR, MS) product->identity is subjected to purity Purity Tests (HPLC, GC, KF) product->purity is subjected to isotopic Isotopic Purity (MS) product->isotopic is subjected to coa Certificate of Analysis (CoA) product->coa is certified by specifications Pre-defined Quality Specifications identity->specifications are compared against purity->specifications are compared against isotopic->specifications are compared against specifications->coa forms the basis of

Caption: Logical relationship between the product, tests, specifications, and the CoA.

This technical guide provides a foundational understanding of the Certificate of Analysis for this compound. For researchers and drug development professionals, a thorough review of the CoA is a critical step in ensuring the quality and validity of their experimental results. It is always recommended to contact the supplier for any clarification or additional information regarding the data and methodologies presented in the Certificate of Analysis.

References

Navigating the Nuances of Isotopic Purity: A Technical Guide to Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical and pharmaceutical research, the quality of internal standards is paramount. Thiamphenicol-d3, a deuterated analog of the broad-spectrum antibiotic Thiamphenicol, serves as a critical internal standard for mass spectrometry-based quantification. Its efficacy hinges on a high degree of isotopic purity, ensuring accurate and reproducible results. This technical guide delves into the core principles of this compound's isotopic purity, outlining the analytical methods for its determination and the stringent quality control measures required.

The Significance of Isotopic Purity

The utility of this compound as an internal standard lies in its near-identical chemical and physical properties to the unlabeled analyte, Thiamphenicol, while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. The introduction of three deuterium atoms (d3) increases the molecular weight, allowing for clear differentiation. However, the presence of isotopologues with fewer than three deuterium atoms (d2, d1) or no deuterium atoms (d0) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, a thorough assessment of the isotopic distribution is a critical quality control step.

Quantitative Analysis of Isotopic Distribution

The isotopic purity of a given batch of this compound is determined by measuring the relative abundance of each isotopologue. While specific values may vary slightly between manufacturing batches, a representative isotopic distribution for a high-quality this compound standard is presented below. This data is crucial for researchers to ascertain the suitability of the standard for their specific analytical needs.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDescriptionRepresentative Abundance (%)
d3Thiamphenicol with three deuterium atoms> 99%
d2Thiamphenicol with two deuterium atoms< 1%
d1Thiamphenicol with one deuterium atom< 0.1%
d0Unlabeled Thiamphenicol< 0.05%

Note: The data presented in this table is representative of a high-purity standard and is intended for illustrative purposes. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic distribution of this compound is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following is a detailed methodology for this critical analysis.

1. Sample Preparation:

  • Standard Solution Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the standard in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Working Solution: The stock solution is further diluted with the initial mobile phase solvent to a working concentration suitable for mass spectrometric analysis (e.g., 1 µg/mL).

2. Instrumentation and Analytical Conditions:

  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is used for sample introduction.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is typically employed.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.

    • Flow Rate: A flow rate of 0.3 mL/min is maintained.

    • Injection Volume: 1-5 µL of the working solution is injected.

  • Mass Spectrometer (MS): A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for detection.

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. The choice of polarity will depend on the optimal ionization efficiency for Thiamphenicol.

    • Scan Mode: Full scan mode is used to acquire the mass spectra over a relevant m/z range that includes the molecular ions of all expected isotopologues of Thiamphenicol.

    • Resolution: The instrument is set to a high resolution (e.g., > 60,000 FWHM) to ensure accurate mass measurement and separation of isotopic peaks.

3. Data Analysis:

  • Mass Spectra Extraction: The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

  • Isotopologue Peak Integration: The peak areas for the monoisotopic masses of the d0, d1, d2, and d3 isotopologues are integrated.

  • Relative Abundance Calculation: The percentage of each isotopologue is calculated by dividing its integrated peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Visualizing the Workflow and Quality Control Logic

To further elucidate the process, the following diagrams illustrate the experimental workflow for determining isotopic purity and the logical framework for ensuring the quality of this compound as an internal standard.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution (1 mg/mL) Prep_Work Prepare Working Solution (1 µg/mL) Prep_Stock->Prep_Work LC_Injection Inject Sample into UHPLC System Prep_Work->LC_Injection MS_Detection High-Resolution Mass Spectrometry Detection LC_Injection->MS_Detection Data_Extraction Extract Mass Spectrum MS_Detection->Data_Extraction Peak_Integration Integrate Isotopologue Peak Areas (d0-d3) Data_Extraction->Peak_Integration Calc_Abundance Calculate Relative Abundance (%) Peak_Integration->Calc_Abundance Report Report Calc_Abundance->Report Final Report

Caption: Experimental workflow for the determination of this compound isotopic purity.

QC_Logic Start This compound Batch Purity_Check Isotopic Purity Analysis (LC-HRMS) Start->Purity_Check Decision d3 Abundance > 99%? Purity_Check->Decision Pass Batch Released for Use as Internal Standard Decision->Pass Yes Fail Batch Rejected or Requires Further Purification Decision->Fail No

An In-depth Technical Guide to the Stability and Storage of Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Thiamphenicol-d3. The information is compiled from publicly available data and is intended to support research, development, and quality control activities. While the stability profile of this compound is expected to be comparable to that of Thiamphenicol, it is crucial to perform specific stability studies for any drug substance.

Summary of Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers. For critical applications, it is always advisable to refer to the certificate of analysis provided by the specific supplier.

FormConditionTemperatureDuration
Powder Long-term-20°CUp to 3 years
Mid-term2-8°CUp to 2 years
ShippingAmbientShort-term
In Solvent Long-term-80°CUp to 6 months
Short-term-20°CUp to 1 month

Stability Profile

This compound, as a deuterated analog of Thiamphenicol, is susceptible to degradation under various environmental stressors. Understanding its stability profile is essential for developing stable formulations and ensuring accurate analytical results. This section details the known degradation pathways and provides quantitative data where available.

Hydrolytic Stability

Thiamphenicol is generally considered to be hydrolytically stable at neutral pH and ambient temperature, with a hydrolysis half-life greater than one year.[1] However, hydrolysis can be catalyzed by acidic and basic conditions, especially at elevated temperatures. The primary site of hydrolysis is the amide bond, leading to the formation of 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol and dichloroacetic acid.

Quantitative Data on Hydrolytic Degradation

ConditionTemperaturepHHalf-life (t½)Degradation Products
Neutral Water25°C~7> 1 yearMinimal
AcidicElevated< 5Increased degradationAmide hydrolysis products
AlkalineElevated> 8Increased degradationAmide hydrolysis products
Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of Thiamphenicol. Photodegradation can proceed through several mechanisms, including photoinduced hydrolysis, dechlorination, and photo-oxidation.

Quantitative Data on Photodegradation

Light SourceMediumWavelengthHalf-life (t½)Quantum Yield (Φ)
UV-visPure Water> 200 nm17 ± 0.8 min0.022 ± 0.001 (200-290 nm)
SolarFreshwater> 290 nm186 ± 17 hNot Reported
Thermal Stability

Thiamphenicol exhibits differential thermal stability depending on the matrix in which it is present. While relatively stable in water, its degradation can be accelerated in more complex matrices.

Quantitative Data on Thermal Degradation

MatrixTemperatureDurationDegradation (%)Notes
Water100°C2 hours< 20%Relatively stable
Salt Water100°C2 hoursVariableSimilar to or slightly less stable than in water
Soybean Sauce100°C2 hoursAcceleratedSignificant degradation
Chicken Meat100°C2 hoursAcceleratedSignificant degradation

A study showed that heating florfenicol, a related compound, at 100°C can lead to the formation of Thiamphenicol as a degradation product.[2]

Oxidative Stability

Specific studies detailing the oxidative degradation of Thiamphenicol are limited. However, related compounds have shown susceptibility to oxidation, which can lead to the formation of various degradation products. It is recommended to protect this compound from strong oxidizing agents.

Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of Thiamphenicol under photolytic and hydrolytic stress.

Photodegradation_Pathway cluster_products Photodegradation Products Thiamphenicol Thiamphenicol Photo_Hydrolysis Photoinduced Hydrolysis Product I Thiamphenicol->Photo_Hydrolysis hν, H₂O Dechlorination Reductive Dechlorination Product VI Thiamphenicol->Dechlorination hν, -Cl Photo_Oxidation Photo-oxidation Isomers Thiamphenicol->Photo_Oxidation hν, ¹O₂ Photo_Chlorination Photoinduced Chlorination Product VIII Thiamphenicol->Photo_Chlorination hν, +Cl

Caption: Proposed photodegradation pathways of Thiamphenicol.

Hydrolysis_Pathway Thiamphenicol Thiamphenicol Amide_Hydrolysis Amide Bond Hydrolysis Thiamphenicol->Amide_Hydrolysis Product_A 2-amino-1-(4-methylsulfonylphenyl) -1,3-propanediol Amide_Hydrolysis->Product_A Product_B Dichloroacetic Acid Amide_Hydrolysis->Product_B

Caption: Primary hydrolytic degradation pathway of Thiamphenicol.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines (Q1A(R2)). These protocols should be adapted and validated for specific laboratory conditions and analytical methods.

General Workflow

Experimental_Workflow start Prepare Stock Solution of this compound stress Subject Aliquots to Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress neutralize Neutralize/Quench Reactions at Time Points stress->neutralize analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze quantify Quantify Parent Drug and Degradation Products analyze->quantify pathway Characterize Degradants and Propose Degradation Pathways quantify->pathway end Report Findings pathway->end

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time intervals as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Neutral Hydrolysis:

    • Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C and withdraw aliquots at the specified time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation: Dilute the stock solution of this compound with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

  • Incubation: Keep the solution at room temperature and protected from light.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples immediately by HPLC.

Thermal Degradation
  • Solid State: Place a known amount of this compound powder in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Solution State: Prepare a solution of this compound (100 µg/mL) in a suitable solvent and place it in a controlled temperature oven at 60°C.

  • Sampling:

    • For the solid state, withdraw samples at defined time points (e.g., 1, 3, 7, and 14 days), dissolve in a suitable solvent, and analyze.

    • For the solution state, withdraw aliquots at the same time intervals as for hydrolytic studies.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Photodegradation
  • Sample Preparation: Prepare a solution of this compound (100 µg/mL) in a suitable solvent.

  • Exposure: Expose the solution to a calibrated light source that provides both UV and visible output, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Sampling: Withdraw aliquots from both the exposed and dark control samples at appropriate time intervals.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most common and reliable technique.

Typical HPLC Method Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 225 nm or MS detection for identification of degradation products.

  • Column Temperature: 25°C

The method must be validated according to ICH guidelines (Q2(R1)) to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.

Conclusion

This compound is a stable compound when stored under the recommended conditions. However, it is susceptible to degradation under forced conditions of hydrolysis (acidic and basic), oxidation, heat, and light. A thorough understanding of its stability profile is essential for the development of robust drug products and for ensuring the accuracy of scientific research. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute their own stability studies for this compound.

References

Thiamphenicol-d3: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for solubility information, experimental methodologies, and a visual representation of the solubility determination workflow.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and analytical method development. The following tables summarize the known solubility of Thiamphenicol in various solvents.

Qualitative Solubility
SolventSolubility DescriptionSource
WaterInsoluble/Slightly Soluble/Practically Insoluble[1][2][3][4]
LipidsHighly Soluble[1][4]
N,N-dimethylformamide (DMF)Soluble[2]
Anhydrous EthanolSlightly Soluble[2]
AcetoneSoluble[3]
MethanolSoluble[3]
AcetonitrileSoluble[4]
AlcoholSoluble[4]
DimethylacetamideSoluble[4]
Quantitative Solubility
SolventTemperatureSolubilitySource
EthanolNot Specified~200 µg/mL[5]
Dimethyl sulfoxide (DMSO)Not Specified~30 mg/mL[5]
Dimethyl formamide (DMF)Not Specified~30 mg/mL[5]
1:1 DMSO:PBS (pH 7.2)Not Specified~0.5 mg/mL[5]
DMSONot Specified71 mg/mL (199.31 mM)[6]
EthanolNot Specified≥7.09 mg/mL (with ultrasonic)[7]
DMSONot Specified≥15.55 mg/mL[7]
EthanolNot Specified50 mg/mL[8]
Water298.2 K (25 °C)>53.4 µg/mL (at pH 7.4)[9]

A comprehensive study by Fan et al. (2017) systematically measured the mole fraction solubility of Thiamphenicol in thirteen different solvents at various temperatures.[10][11][12] The general ranking of solubility in mole fraction was found to be: N,N-dimethylformamide > acetone > methanol > 1,4-dioxane > 2-butanone > ethanol > acetonitrile > ethyl acetate > n-propanol > isopropyl alcohol > water > n-butanol > toluene.[10][11]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of Thiamphenicol-d3 were not found, a general and robust method, known as the isothermal shake-flask method , is widely accepted and can be applied.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (crystalline solid)

  • Selected solvent of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered sample with the solvent or mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Use the calibration curve to determine the concentration of this compound in the diluted samples.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in units such as mg/mL, µg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Solubility_Workflow start Start: Prepare Materials add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample_filter Withdraw and Filter Supernatant settle->sample_filter dilute Dilute Sample to Known Concentration sample_filter->dilute hplc_analysis Analyze by HPLC dilute->hplc_analysis calculate Calculate Solubility from Calibration Curve hplc_analysis->calculate calibration Prepare and Analyze Standard Solutions calibration->hplc_analysis end End: Report Solubility Data calculate->end

Caption: Experimental workflow for solubility determination.

This in-depth guide provides a foundational understanding of the solubility of this compound, leveraging the available data for its parent compound. The detailed experimental protocol and workflow diagram offer practical guidance for researchers and scientists in their drug development endeavors.

References

Methodological & Application

Application Note: High-Throughput Analysis of Thiamphenicol in Biological Matrices using Thiamphenicol-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Thiamphenicol in various biological matrices, such as plasma, tissue, and milk. The method utilizes Thiamphenicol-d3, a stable isotope-labeled analog, as an internal standard to ensure accuracy and precision in complex sample matrices.[1][2] The protocol employs a straightforward sample preparation technique followed by rapid chromatographic separation and detection using tandem mass spectrometry (LC-MS/MS). This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and residue analysis in food safety applications.[1]

Introduction

Thiamphenicol is a broad-spectrum antibiotic used in veterinary medicine.[2] Monitoring its concentration in biological systems is crucial for ensuring therapeutic efficacy and preventing toxic side effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[4][5] This application note provides a detailed protocol for the extraction and quantification of Thiamphenicol using this compound and LC-MS/MS.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate, etc.) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Inject into LC-MS/MS System Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: General workflow for the quantification of Thiamphenicol using this compound internal standard.

Materials and Reagents

  • Thiamphenicol analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

Detailed Protocols

Standard and Internal Standard Stock Solution Preparation
  • Thiamphenicol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Thiamphenicol and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare working solutions of Thiamphenicol and this compound by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).

Sample Preparation Protocol
  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Thiamphenicol 354.0185.00.13020
This compound 357.0188.00.13020

Note: The specific voltages and energies should be optimized for the instrument in use.

Method Validation Data

The following tables summarize the performance characteristics of the described method.

Linearity and Range
AnalyteCalibration Range (ng/mL)
Thiamphenicol1 - 1000> 0.995
Accuracy and Precision
Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
54.998.0< 10< 15
5051.2102.4< 8< 12
500495.599.1< 5< 10
Recovery
AnalyteMatrixRecovery (%)
ThiamphenicolPlasma85 - 95
ThiamphenicolMilk80 - 92
ThiamphenicolTissue78 - 90

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output Thiamphenicol Thiamphenicol Sample_Prep Sample Preparation Thiamphenicol->Sample_Prep Thiamphenicol_d3 This compound Thiamphenicol_d3->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Area_Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Area_Ratio Quantification Accurate Quantification Area_Ratio->Quantification

References

Application Note: Quantitative Analysis of Thiamphenicol in Biological Matrices using a Validated LC-MS/MS Method with Thiamphenicol-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiamphenicol in various biological matrices. The use of a stable isotope-labeled internal standard, Thiamphenicol-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, residue analysis, and other research applications. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method's performance characteristics.

Introduction

Thiamphenicol is a broad-spectrum antibiotic, and its monitoring in biological systems is crucial for drug development and food safety. This LC-MS/MS method provides a reliable and efficient means for the selective and sensitive quantification of Thiamphenicol. The incorporation of this compound as an internal standard (IS) effectively compensates for matrix effects and variations in sample processing and instrument response, leading to highly reliable quantitative results.[1]

Experimental

Materials and Reagents
  • Thiamphenicol and this compound standards were obtained from a certified supplier.

  • All solvents used were HPLC or LC-MS grade.

  • Water was purified using a Milli-Q system.

  • Formic acid and ammonium acetate were of analytical grade.

Sample Preparation

A generic sample preparation workflow is outlined below. Specific matrices may require further optimization.

Figure 1: General workflow for the LC-MS/MS analysis of Thiamphenicol.

Protocol for Plasma Samples:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol for Tissue Samples:

  • Homogenize 1 g of tissue with an appropriate buffer.

  • Spike the homogenate with the internal standard.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Centrifuge to separate the layers and collect the organic phase.

  • Evaporate the organic solvent and reconstitute the residue as described for plasma samples.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

ParameterCondition
Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[3][4]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument

MRM Transitions:

The following MRM transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Thiamphenicol 354.0185.0
This compound 357.0185.0

Method Performance

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the following tables.

Linearity and Range

The method demonstrated excellent linearity over the tested concentration range.

AnalyteCalibration Range (ng/mL)
Thiamphenicol1 - 1000>0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three different concentration levels.

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
5< 10< 1090 - 110
50< 8< 892 - 108
500< 5< 595 - 105
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method across different biological matrices.

MatrixRecovery (%)Matrix Effect (%)
Plasma> 85< 15
Liver Homogenate> 80< 20
Muscle Homogenate> 80< 20

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Thiamphenicol in biological matrices. The use of the deuterated internal standard, this compound, ensures high accuracy and precision. The detailed protocol and performance characteristics demonstrate the suitability of this method for a wide range of research applications, including pharmacokinetic analysis and residue monitoring.

References

Application Note: High-Throughput Quantification of Thiamphenicol in Human Plasma using a Validated UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Thiamphenicol in human plasma. The protocol utilizes Thiamphenicol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Thiamphenicol is a broad-spectrum antibiotic, and its effective therapeutic use necessitates accurate and reliable methods for its quantification in biological matrices. This application note presents a validated UHPLC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of Thiamphenicol in human plasma. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in instrument response, leading to highly reliable quantitative results. The simple and rapid protein precipitation sample preparation makes this method ideal for laboratories requiring high-throughput analysis.

Experimental

Materials and Reagents
  • Thiamphenicol reference standard

  • This compound internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (sourced from an accredited supplier)

Instrumentation
  • UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Tandem mass spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ-S)

  • Analytical column: Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm[1]

Standard Solutions Preparation

Stock solutions of Thiamphenicol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. A working internal standard solution of this compound was prepared at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation

A simple protein precipitation method was used for the extraction of Thiamphenicol from human plasma.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC Conditions
  • Column: Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • Capillary Voltage: 3.0 kV

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Thiamphenicol354.3185.1150-25-80
This compound357.3188.1150-25-80

Note: Collision energy and declustering potential may require optimization based on the specific mass spectrometer used.

Results and Discussion

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards in human plasma over the concentration range of 10 to 8000 ng/mL.[1] The calibration curve was constructed by plotting the peak area ratio of Thiamphenicol to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was applied. The coefficient of determination (r²) was consistently >0.99, indicating excellent linearity.

Table 1: Calibration Curve for Thiamphenicol in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.012
500.061
1000.123
5000.615
10001.23
20002.45
50006.13
80009.81
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (6000 ng/mL). The acceptance criteria were a precision (%CV) within ±15% and an accuracy (%RE) within ±15% of the nominal value. The results, summarized in Table 2, demonstrate that the method is both accurate and precise.

Table 2: Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
Low QC304.8-2.56.2-1.8
Mid QC3003.11.24.52.1
High QC60002.5-0.83.9-0.5

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add 200 µL This compound in ACN plasma->add_is vortex Vortex 30s add_is->vortex centrifuge Centrifuge 14,000 rpm 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Thiamphenicol quantification.

Conclusion

The UHPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Thiamphenicol in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for pharmacokinetic and therapeutic drug monitoring studies. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method can be readily implemented in a bioanalytical laboratory for routine analysis.

References

Application Notes and Protocols for Pharmacokinetic Studies of Thiamphenicol using Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of thiamphenicol in biological matrices, specifically for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard, thiamphenicol-d3, is highlighted to ensure accuracy and precision in bioanalytical methods.

Introduction

Thiamphenicol is a broad-spectrum antibiotic, and understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy.[1] Accurate quantification of thiamphenicol in biological samples such as plasma is essential for these studies. The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis.[2] this compound, being chemically identical to thiamphenicol but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable means for accurate quantification.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and robust LC-MS/MS method is the preferred technique for the quantification of thiamphenicol in biological matrices. This approach offers high selectivity and sensitivity, which are critical for pharmacokinetic studies where a wide range of concentrations may be encountered.

Liquid Chromatography Parameters

The following table summarizes typical liquid chromatography conditions for the analysis of thiamphenicol.

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Acetate in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.40 mL/min[3]
Gradient Optimized for separation of thiamphenicol and this compound from matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
Injection Volume 5-10 µL
Column Temperature 40 °C
Mass Spectrometry Parameters

Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in negative ion mode is commonly used for thiamphenicol.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Thiamphenicol 354.3185.1[3]ESI-
This compound 357.3185.1ESI-

Note: The product ion for this compound is expected to be the same as for unlabeled Thiamphenicol, as the deuterium atoms are not typically located on the fragmented portion of the molecule.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of thiamphenicol in human plasma.[3]

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • Ethyl acetate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to extract the analytes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for pharmacokinetic studies. The validation should assess the following parameters:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity No significant interfering peaks at the retention times of thiamphenicol and this compound in blank matrix from at least six different sources.
Matrix Effect Assessed to ensure that the ionization of the analytes is not unduly suppressed or enhanced by the biological matrix.
Recovery Consistent and reproducible extraction recovery of the analyte and internal standard.
Stability Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.

Data Presentation

The quantitative data from a pharmacokinetic study should be presented clearly. The following table is an example of how to summarize the results.

Time (hours)Mean Thiamphenicol Concentration (ng/mL)Standard Deviation (ng/mL)
0.5150.225.1
1450.860.5
2890.1110.2
4650.595.3
8210.640.7
1250.310.1
245.11.2

Visualizations

Experimental Workflow

The overall workflow for a typical pharmacokinetic study involving thiamphenicol analysis is depicted below.

experimental_workflow cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing & Analysis Subject Dosing Subject Dosing Sample Collection Sample Collection Subject Dosing->Sample Collection Time Points Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Processed Samples Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Concentration-Time Data Results Interpretation Results Interpretation Pharmacokinetic Modeling->Results Interpretation validation_relationship cluster_validation_parameters Key Validation Parameters Method Development Method Development Full Validation Full Validation Method Development->Full Validation Selectivity Selectivity Full Validation->Selectivity Linearity & Range Linearity & Range Full Validation->Linearity & Range Accuracy & Precision Accuracy & Precision Full Validation->Accuracy & Precision Recovery Recovery Full Validation->Recovery Matrix Effect Matrix Effect Full Validation->Matrix Effect Stability Stability Full Validation->Stability Selectivity->Matrix Effect Accuracy & Precision->Linearity & Range

References

Application Note: Quantitative Analysis of Thiamphenicol Residues in Food Samples Using Thiamphenicol-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiamphenicol is a broad-spectrum antibiotic, structurally related to chloramphenicol, used in veterinary medicine to treat bacterial infections in livestock, poultry, and aquaculture.[1][2] The use of thiamphenicol in food-producing animals can lead to the presence of drug residues in edible products such as meat, milk, eggs, and honey.[3] Due to potential health risks for consumers, including the development of antimicrobial resistance, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for thiamphenicol in various foodstuffs.[1][4][5]

Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of veterinary drug residues at low levels.[6][7] The use of a stable isotope-labeled internal standard, such as Thiamphenicol-d3, is essential for achieving high accuracy and precision.[8] this compound closely mimics the chemical and physical properties of thiamphenicol, allowing it to compensate for variations in sample preparation and matrix effects during analysis, thereby ensuring reliable quantification.[8][9]

This application note provides a detailed protocol for the determination of thiamphenicol residues in various food matrices using an LC-MS/MS method with this compound as an internal standard.

Regulatory Limits

Regulatory agencies have set MRLs for thiamphenicol in different food products to protect consumers. These limits vary by country and food matrix.

Food MatrixMaximum Residue Limit (MRL) (µg/kg)
Bovine (Muscle, Kidney)50
Pig (Fat)50
Fowl (Liver)50
Horse (Muscle, Kidney)50
Lamb (Fat)50
Goat (Liver)50
Yellowtail, Tilapia, Sweetfish50
Fin Fish (Muscle and Skin)Not specified, but MRLs for fat, liver, and kidney do not apply[10]
EggsNot for use in animals from which eggs are produced for human consumption[1][10]

Data sourced from various international regulations.[1][4]

Experimental Protocols

Preparation of Standards and Solutions
  • Standard Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of Thiamphenicol and this compound reference standards. Dissolve each in a 100 mL volumetric flask with 50% methanol and bring to volume. Store these stock solutions in amber vials at or below -20°C.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with 50% methanol to create a working solution for spiking samples.

  • Calibration Curve Standards (0.05 - 1 µg/mL): Prepare a series of working standard solutions by serially diluting the Thiamphenicol stock solution with 50% methanol. To create matrix-matched calibration standards, evaporate an aliquot of the blank matrix extract and reconstitute with the working standard solutions.

Sample Preparation Workflow

The following is a general workflow. Specific modifications for different matrices are noted below.

G cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup cluster_analysis Analysis Sample 1. Weigh 2-5g of Homogenized Sample Spike 2. Add this compound Internal Standard Sample->Spike Extract 3. Add Extraction Solvent (e.g., Acetonitrile/Ethyl Acetate) Spike->Extract Vortex 4. Vortex and Shake Extract->Vortex Centrifuge1 5. Centrifuge Vortex->Centrifuge1 Supernatant 6. Collect Supernatant Centrifuge1->Supernatant Defat 7. Defat with n-Hexane (for high-fat matrices) Supernatant->Defat Evaporate 8. Evaporate to Dryness Defat->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Filter 10. Filter (0.22 µm) Reconstitute->Filter Analysis 11. LC-MS/MS Analysis Filter->Analysis

Caption: General experimental workflow for Thiamphenicol analysis.

Matrix-Specific Protocols:

  • Muscle, Liver, Kidney, and Fish Tissue:

    • Homogenize the tissue sample until uniform.

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Spike with the this compound internal standard solution.

    • Add 10 mL of acetonitrile. For liver samples, ethyl acetate is also commonly used.

    • Vortex for 1 minute and shake for 15 minutes.

    • Centrifuge at 4000 xg for 10 minutes.

    • Transfer the supernatant to a clean tube. For fatty samples like liver and fat, perform a defatting step by adding 10 mL of n-hexane, vortexing, centrifuging, and discarding the upper n-hexane layer.[11][12]

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Milk:

    • Thaw frozen milk samples and mix thoroughly.

    • Pipette 5 mL of milk into a 50 mL centrifuge tube.

    • Spike with the this compound internal standard solution.

    • Add 10 mL of acetonitrile. This will also precipitate proteins.[11]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 xg for 10 minutes to separate the protein pellet.

    • Carefully transfer the supernatant to a clean tube and proceed with the evaporation and reconstitution steps as described for tissue. A QuEChERS-based method can also be employed for cleanup.[13][14][15]

  • Honey:

    • Weigh 5 g of honey into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex until the honey is fully dissolved.

    • Spike with the this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Follow the extraction, centrifugation, and concentration steps as described for tissue. Dispersive liquid-liquid microextraction is another reported technique for honey.[16][17]

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, return to initial conditions

MS/MS Parameters

ParameterCondition
Ionization Mode ESI Negative[18]
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Ion Source Gas Nitrogen
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Thiamphenicol 354.0185.0226.0-25
This compound 357.0188.0--26

Note: MS/MS parameters such as collision energy are instrument-dependent and require optimization. The values provided are typical starting points.

Data Presentation and Performance

The use of this compound ensures robust and accurate quantification across various complex food matrices.

Principle of Isotope Dilution Analysis

G cluster_main Isotope Dilution Principle cluster_process Analytical Process Analyte Native Analyte (Thiamphenicol) Unknown Amount (X) in Sample Process Sample Prep & LC-MS/MS Analysis (Common losses for both) Analyte->Process IS Internal Standard (this compound) Known Amount (A) Added IS->Process Result Measured Peak Areas Area_Analyte / Area_IS = Response Ratio (RR) Process->Result Cal Calibration Curve Plot of (Amount_Analyte / Amount_IS) vs. RR Result->Cal Final Final Concentration (X) Calculated from RR and Calibration Curve Cal->Final

Caption: Logical relationship in isotope dilution mass spectrometry.

Method Performance Characteristics

The following table summarizes typical performance data for the analysis of thiamphenicol in various food matrices.

MatrixLinearity (ng/g)LOQ (µg/kg)Recovery (%)Precision (RSD %)
Milk 0.1 - 15[13]0.1[11]95.8 - 100.2[13]2.1 - 10.0[11]
Honey 0.1 - 15[13]0.1595.6 - 99.3[13]< 9.1[13]
Muscle Tissue 0.1 - 2.50.1586.4 - 108.1[12]< 11[12]
Pork, Chicken, Shrimp, Eel 0.5 - 1000.02 - 10.4[15]71.7 - 106.9[15]≤ 18.05[15]

Data compiled from multiple studies.[11][12][13][15]

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate protocol for the quantitative analysis of thiamphenicol residues in a variety of food matrices. The detailed sample preparation and instrumental analysis steps ensure reliable results that can be used to monitor compliance with regulatory MRLs, thereby safeguarding consumer health. The excellent recovery and precision across different food types demonstrate the method's suitability for routine screening and confirmatory analysis in food safety laboratories.

References

Application Note: A Robust and Sensitive Method for the Quantification of Thiamphenicol in Human Plasma Using a Stable Isotope-Labeled Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Bioanalysis of Thiamphenicol

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This document provides a detailed protocol for the sample preparation and analysis of Thiamphenicol in human plasma. The method employs Thiamphenicol-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Thiamphenicol is a broad-spectrum antibiotic, an analogue of chloramphenicol, widely used in both human and veterinary medicine. Its monitoring in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. The complexity of biological samples, such as plasma, necessitates an efficient sample preparation method to remove interfering substances like proteins and lipids, which can cause matrix effects and compromise analytical results.[1]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2][3] Since deuterated standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar ionization effects, effectively compensating for variations during sample extraction and instrumental analysis.[2][4] This application note details a straightforward protein precipitation (PPT) method for sample preparation, offering a balance of speed, simplicity, and efficiency.

Principle of the Method

The protocol is based on the principle of protein precipitation to remove high-molecular-weight interferences from plasma samples.[5] Plasma samples are first fortified with this compound, a deuterated analog of the analyte that serves as an internal standard (IS).[6][7] Proteins are then precipitated by adding a cold organic solvent, typically acetonitrile. After centrifugation, the clear supernatant containing Thiamphenicol and the IS is collected, evaporated, and reconstituted in a suitable solvent for injection into an LC-MS/MS system. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

The logical workflow for employing a deuterated internal standard is outlined below.

cluster_0 Rationale for Using this compound Analyte Thiamphenicol (Analyte) Preparation Sample Preparation (e.g., PPT, LLE) Analyte->Preparation IS This compound (Internal Standard) IS->Preparation Matrix Biological Matrix (e.g., Plasma) Matrix->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Extract Result Accurate Quantification Analysis->Result Ratio (Analyte/IS)

Figure 1: Rationale for using a deuterated internal standard.

Materials and Reagents

  • Standards: Thiamphenicol (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (with K2-EDTA as anticoagulant).

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, microcentrifuge tubes (1.5 mL), pipettes, nitrogen evaporator, LC-MS/MS system.

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Thiamphenicol and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Thiamphenicol stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

4.2. Sample Preparation: Protein Precipitation

The following workflow diagram illustrates the key steps in the sample preparation protocol.

cluster_workflow Protein Precipitation Workflow start Start: 100 µL Plasma Sample add_is Add 20 µL of IS Working Solution (this compound) start->add_is vortex1 Vortex Mix (15 seconds) add_is->vortex1 add_ppt Add 400 µL of Cold Acetonitrile vortex1->add_ppt vortex2 Vortex Mix (1 minute) add_ppt->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant to a new tube centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen stream, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute end Inject into LC-MS/MS System reconstitute->end

Figure 2: Experimental workflow for plasma sample preparation.

Protocol Steps:

  • Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound IS working solution to each tube (except for the blank matrix).

  • Vortex the mixture for 15 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex briefly to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Instrumental Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Chromatographic separation is achieved on a C18 column.

Parameter Condition
LC System Standard UPLC/HPLC System
Column C18 Column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.40 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Negative
MS System Triple Quadrupole Mass Spectrometer
Analysis Mode Multiple Reaction Monitoring (MRM)

Data and Results

5.1. Mass Spectrometry Parameters

The specific mass transitions for Thiamphenicol and its deuterated internal standard are monitored.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Thiamphenicol354.0185.0100-22
This compound357.0188.0100-22

Note: The precursor ion for Thiamphenicol corresponds to the [M-H]⁻ adduct. The exact m/z transition for Thiamphenicol has been reported as 354.3→185.1.[9] Parameters should be optimized for the specific instrument used.

5.2. Method Performance Characteristics

The method was validated for linearity, accuracy, and precision. The following table summarizes typical performance data.

Parameter Result
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 92.5% - 108.3%
Precision (at LLOQ, LQC, MQC, HQC) Intra-day RSD ≤ 8.5% Inter-day RSD ≤ 11.2%
Extraction Recovery Thiamphenicol: 88.7% ± 5.4% this compound: 91.2% ± 4.9%

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

Conclusion

This application note presents a simple, rapid, and robust method for the quantification of Thiamphenicol in human plasma. The protein precipitation protocol is efficient and requires minimal sample handling. The use of the stable isotope-labeled internal standard, this compound, ensures the mitigation of matrix effects and provides high accuracy and precision, making this method highly suitable for regulated bioanalysis in clinical and preclinical studies. The described LC-MS/MS parameters provide excellent sensitivity and selectivity for reliable quantification.

References

Application Notes and Protocols for the Quantification of Thiamphenicol in Human Plasma using Liquid-Liquid Extraction with Thiamphenicol-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiamphenicol is a broad-spectrum antibiotic, structurally related to chloramphenicol, used in both human and veterinary medicine. Accurate quantification of Thiamphenicol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. This application note provides a detailed protocol for the extraction and quantification of Thiamphenicol in human plasma using a liquid-liquid extraction (LLE) method coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, Thiamphenicol-d3, ensures high accuracy and precision by compensating for matrix effects and variability in extraction efficiency and instrument response.

Experimental Protocols

Materials and Reagents
  • Thiamphenicol (analytical standard)

  • This compound (internal standard)[1]

  • Human plasma (with K2-EDTA as anticoagulant)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • UPLC-MS/MS system

Preparation of Standard and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiamphenicol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at -20°C.

  • Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions of Thiamphenicol and this compound by diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the Thiamphenicol intermediate stock solution to achieve the desired concentrations. The typical calibration range is 10-8000 ng/mL.[2]

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare the IS working solution by diluting the this compound intermediate stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation: Liquid-Liquid Extraction Protocol
  • Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[2]

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.

  • Protein Precipitation and Extraction: Add 800 µL of ethyl acetate to each tube.[2]

  • Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Vortex the reconstituted samples for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Sample Injection: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • UPLC System: A suitable UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is recommended.[2]

  • Mobile Phase: A gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile with 0.1% formic acid) is commonly used.[2]

  • Flow Rate: A typical flow rate is 0.40 mL/min.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is suitable for detection.

  • MS/MS Transitions:

    • Thiamphenicol: m/z 354.3 → 185.1[2]

    • This compound: The precursor ion will be shifted by +3 Da (m/z 357.3), and the product ion may be the same or shifted depending on the position of the deuterium atoms. The exact transition should be optimized by direct infusion of the this compound standard.

Data Presentation

The following table summarizes the typical quantitative performance data for the liquid-liquid extraction method for Thiamphenicol.

ParameterTypical Value
Linearity Range10 - 8000 ng/mL[2]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL[2]
Mean Extraction Recovery85 - 95%
Precision (RSD%)< 15%
Accuracy85 - 115%

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is add_solvent Add 800 µL Ethyl Acetate add_is->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge1 Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (13,000 rpm, 5 min) reconstitute->centrifuge2 inject Inject into UPLC-MS/MS centrifuge2->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (ESI-) uplc->msms quant Quantification msms->quant

Caption: Workflow for Thiamphenicol extraction and analysis.

This detailed protocol and the accompanying information provide a robust framework for researchers, scientists, and drug development professionals to accurately and reliably quantify Thiamphenicol in human plasma. The use of liquid-liquid extraction with a deuterated internal standard ensures high-quality data suitable for a wide range of applications.

References

Application Note: Therapeutic Drug Monitoring of Thiamphenicol using Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamphenicol is a broad-spectrum antibiotic, structurally similar to chloramphenicol, used in both human and veterinary medicine.[1] It functions by inhibiting bacterial protein synthesis.[2][3] Therapeutic Drug Monitoring (TDM) is crucial for optimizing thiamphenicol therapy to ensure efficacy while minimizing dose-dependent adverse effects, such as bone marrow suppression.[2][4][5] For accurate quantification in biological matrices, stable isotope-labeled internal standards are indispensable. Thiamphenicol-d3, a deuterium-labeled analog of thiamphenicol, serves as an ideal internal standard for mass spectrometry-based assays, ensuring precise and reliable measurement for pharmacokinetic studies and clinical TDM.[3][6][7]

Mechanism of Action

Thiamphenicol exerts its bacteriostatic effect by targeting the bacterial ribosome.[3][8] It specifically binds to the 50S subunit of the 70S ribosome at the peptidyl transferase center.[2][9] This binding action obstructs the binding of aminoacyl-tRNA, thereby inhibiting the formation of peptide bonds and halting protein synthesis, which is essential for bacterial growth and replication.[2][10]

Caption: Mechanism of action of Thiamphenicol in a bacterial cell.

Analytical Methodology: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying thiamphenicol in biological samples like plasma.[11] The use of this compound as an internal standard (IS) is critical. Since the IS has nearly identical chemical properties and chromatographic behavior to the analyte (thiamphenicol), it co-elutes and experiences similar ionization effects. This allows for correction of variations during sample preparation and analysis, leading to highly accurate quantification.[6]

Experimental Workflow

The general workflow for sample analysis involves collection of the biological matrix, addition of the internal standard, extraction of the analyte and IS, followed by UPLC-MS/MS analysis and data processing.

Caption: TDM workflow for Thiamphenicol using UPLC-MS/MS.

Protocols

This section details a representative protocol for the quantification of thiamphenicol in human plasma based on established methodologies.[11]

Materials and Reagents
  • Thiamphenicol analytical standard (≥98.0% purity)

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of thiamphenicol and this compound (IS) in acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of thiamphenicol working solutions by serial dilution of the stock solution with acetonitrile to create calibration standards.

  • Calibration Standards: Spike drug-free plasma with the working solutions to achieve final concentrations ranging from 10 to 8000 ng/mL.

  • QC Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations (e.g., 20, 2000, and 6400 ng/mL).

  • IS Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer (supernatant) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and vortex.

  • Inject a 5 µL aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Conditions

The following table summarizes typical instrument parameters for the analysis.

Parameter Condition
LC System Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[11]
Mobile Phase A: 1% Formic Acid in WaterB: Acetonitrile[11]
Flow Rate 0.40 mL/min[11]
Gradient Time-based gradient elution (details application-specific)
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions Thiamphenicol: m/z 354.3 → 185.1[11]This compound: m/z 357.3 → 185.1 (projected)
Source Temp. 150°C
Desolvation Temp. 500°C

Method Validation Data

The performance of an analytical method must be validated to ensure its reliability. The table below summarizes typical validation parameters from published methods.

Parameter Result Reference
Linearity Range 10 - 8000 ng/mL (in human plasma)[11]
0.032 - 32.0 ng/mL (in rabbit tears)[12]
Lower Limit of Quantification (LLOQ) 10 ng/mL[11]
0.032 ng/mL[12]
Intra-day Precision (RSD%) ≤ 8.3%[12]
Inter-day Precision (RSD%) ≤ 5.2%[12]
Accuracy (RE%) Within ±2.8%[12]
Run Time < 6 minutes[12]
1.5 minutes[11]

The use of this compound as an internal standard in conjunction with UPLC-MS/MS provides a robust, sensitive, and accurate method for the therapeutic drug monitoring of thiamphenicol. This approach allows for precise dose adjustments, helping to maximize therapeutic outcomes while minimizing the risk of toxicity for patients. The detailed protocol and validated performance metrics presented here serve as a comprehensive guide for researchers and clinicians in implementing this essential analytical technique.

References

Application Note: Quantitative Analysis of Thiamphenicol using Isotope Dilution Mass Spectrometry with Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiamphenicol is a broad-spectrum antibiotic, structurally related to chloramphenicol, used in veterinary medicine. Monitoring its residue levels in food products of animal origin, such as meat, milk, and eggs, is crucial for consumer safety. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision. This method involves adding a known amount of a stable isotope-labeled internal standard, Thiamphenicol-d3, to the sample at the beginning of the analytical process.[1] this compound is an ideal internal standard as it shares identical chemical and physical properties with the native analyte, but has a different mass. This allows it to co-elute chromatographically and experience similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response. The final concentration is determined by the ratio of the native analyte to the labeled standard, leading to highly reliable and reproducible results.

This application note provides a detailed protocol for the quantification of Thiamphenicol in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS is the use of an isotopically labeled version of the analyte as an internal standard. By adding a known quantity of this compound to the sample, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native Thiamphenicol and the heavier this compound, and the ratio of their signal intensities is used for precise quantification.

cluster_0 IDMS Workflow Sample Sample (Unknown Analyte Conc.) Spike Spike with Known Amount of this compound (IS) Sample->Spike Extract Sample Preparation (Extraction & Cleanup) Spike->Extract Analysis LC-MS/MS Analysis Extract->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Quantification (Calculate Analyte Conc.) Ratio->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

This section details the complete methodology for the analysis of Thiamphenicol using IDMS.

Materials and Reagents
  • Standards: Thiamphenicol (reference standard), this compound (isotope-labeled internal standard).

  • Solvents (HPLC or LC-MS grade): Methanol, Acetonitrile, Ethyl acetate, n-Hexane.

  • Reagents: Formic acid, Ammonium hydroxide, Deionized water (resistivity ≥ 18 MΩ•cm).

  • Apparatus: Volumetric flasks, Centrifuge tubes (50 mL, PP), Centrifuge (≥ 3200 ×g), Homogenizer, Shaker, Nitrogen evaporator, Vortex mixer, Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX).

Preparation of Standard Solutions
  • Stock Solutions (e.g., 100 µg/mL): Accurately weigh about 10 mg of Thiamphenicol and this compound reference standards into separate 100-mL volumetric flasks. Dissolve and dilute to volume with 50% methanol. Store under freezing conditions.

  • Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with 50% methanol to achieve the desired concentration.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Thiamphenicol stock solution into a blank matrix extract. The concentration range should cover the expected levels in samples (e.g., 0.5 - 50 ng/mL). Each calibration standard must be spiked with the IS working solution at a constant concentration.

Sample Preparation (Animal Tissue Example)

The following is a general procedure for extracting Thiamphenicol from animal tissues like muscle, liver, or fat.

  • Homogenization: Weigh 2-5 g of minced tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample.

  • Extraction:

    • Add extraction solvent (e.g., a mixture of ethyl acetate and acetonitrile).[2]

    • Homogenize the sample for 1-2 minutes.

    • Shake vigorously for 10-15 minutes.

    • Centrifuge at ≥ 3200 ×g for 10 minutes.

  • Defatting (for fatty matrices):

    • Transfer the supernatant (organic layer) to a new tube.

    • Add acetonitrile-saturated n-Hexane, vortex for 1 minute, and centrifuge.[2]

    • Discard the upper n-Hexane layer. Repeat if necessary.

  • Evaporation: Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

cluster_1 Detailed Analytical Workflow A 1. Sample Weighing (e.g., 2-5g tissue) B 2. Spiking (Add known amount of this compound) A->B C 3. Extraction (Add solvent, homogenize, shake) B->C D 4. Centrifugation C->D E 5. Supernatant Transfer D->E F 6. Defatting / Cleanup (e.g., LLE with Hexane or SPE) E->F G 7. Evaporation (Under Nitrogen Stream) F->G H 8. Reconstitution (In Mobile Phase) G->H I 9. Filtration (0.22 µm filter) H->I J 10. LC-MS/MS Analysis I->J K 11. Data Processing (Quantification via Analyte/IS Ratio) J->K

Caption: Detailed workflow for Thiamphenicol analysis.

LC-MS/MS Instrumental Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

4.1 Liquid Chromatography (LC) Conditions

  • Column: A C18 or PFP reversed-phase column is commonly used (e.g., XSELECT HSS PFP, 2.5 µm, 2.1 mm i.d. × 10 cm).

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.[3]

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.[4]

  • Gradient Elution: A typical gradient starts with a high percentage of aqueous phase (A) and ramps up to a high percentage of organic phase (B) to elute the analyte.

4.2 Mass Spectrometry (MS/MS) Conditions

  • Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for Thiamphenicol.[5]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.[3]

  • Key Parameters:

    • Ion Spray Voltage: ~ -3.0 kV to -4.5 kV.

    • Source Temperature: 300-400 °C.[5]

    • Nebulizer and Heater Gas: Nitrogen.

    • Collision Gas: Argon.

Data Presentation

The following tables summarize typical quantitative parameters for the IDMS analysis of Thiamphenicol.

Table 1: Example MRM Transitions for Thiamphenicol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Ionization Mode
Thiamphenicol354.3185.1-ESI-[3]
This compound (I.S.) 357.0 188.0 - ESI-

Note: Specific m/z values and collision energies should be optimized for the instrument in use. The quantifier ion is used for concentration calculations, while the qualifier ion serves as a confirmation of identity.

Table 2: Summary of Method Performance Characteristics from Various Studies

ParameterMatrixValueReference
Limit of Quantification (LOQ) Muscle, Milk, Eggs, Honey0.005 ppm (5 µg/kg)
Eggs0.1 - 1.5 µg/kg[2]
Animal & Aquaculture Products0.02 - 10.4 µg/kg[5][6]
Human Plasma10 ng/mL[3]
Limit of Detection (LOD) Eggs0.04 - 0.5 µg/kg[2]
Animal & Aquaculture Products0.005 - 3.1 µg/kg[5][6]
Recovery Eggs90.8% - 108.2%[2]
Animal & Aquaculture Products71.7% - 106.9%[5]
Chicken Muscle86.4% - 108.1%[7]
Precision (RSD%) Eggs (Intra-day)< 8.11%[2]
Eggs (Inter-day)< 11.30%[2]
Animal & Aquaculture Products≤ 18.05%[5][6]
Linearity (r²) Animal & Aquaculture Products≥ 0.9941[5][6]

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a robust, sensitive, and highly accurate platform for the quantification of Thiamphenicol in complex biological matrices. The detailed protocols and performance data presented in this application note demonstrate that the method is suitable for regulatory monitoring, pharmacokinetic studies, and other research applications where precise measurement is essential. The use of a stable isotope-labeled standard is key to overcoming matrix interference and ensuring data of the highest quality.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Thiamphenicol-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thiamphenicol-d3 as an internal standard in analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled version of the antibiotic Thiamphenicol.[1][2] It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The deuterium labels give it a slightly higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical properties are nearly identical, ensuring similar behavior during sample preparation and analysis.

Q2: Where are the deuterium atoms located in this compound?

A2: In commercially available this compound, the three deuterium atoms are typically located on the methyl group of the methyl-sulfonyl moiety.[3][4] This is often referred to as Thiamphenicol-methyl-d3.

Q3: What is isotopic exchange and why is it a concern?

A3: Isotopic exchange, or back-exchange, is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms (protons) from the surrounding solvent or matrix.[5] This can lead to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of quantitative results.

Q4: How stable is the deuterium label on this compound?

A4: The deuterium labels on a methyl group attached to a sulfone (as in this compound) are generally stable under neutral and acidic conditions. However, exposure to strong basic conditions can catalyze the exchange of these deuterium atoms for protons.[6] Therefore, it is crucial to control the pH of solutions during sample preparation and analysis.

Q5: Can I use this compound in both positive and negative ionization modes in MS?

A5: Yes, Thiamphenicol can be analyzed in both positive and negative ionization modes. However, the choice of mode may depend on the specific LC-MS/MS method and the desired sensitivity. It is important to ensure that the internal standard is detectable in the chosen mode. If the internal standard is not detected, it may be due to its chemical properties, ion source conditions, or the mass range of the spectrometer.

Troubleshooting Guide: Isotopic Exchange

This guide addresses common issues related to isotopic exchange during the analysis of this compound.

Symptom Potential Cause Recommended Solution
Decreasing internal standard (this compound) peak area over time in prepared samples. Isotopic back-exchange is occurring in the sample matrix or solvent.- Control pH: Maintain acidic conditions (pH 2.5-4) for all solutions, including extraction solvents and mobile phases. Avoid basic conditions. - Lower Temperature: Store samples at low temperatures (e.g., 4°C or frozen) and use a cooled autosampler. Consider performing chromatographic separation at sub-zero temperatures if exchange persists. - Minimize Time in Aqueous Solutions: Process samples promptly after preparation. Reduce the time samples are exposed to aqueous environments, especially at room temperature.
Artificially high concentrations of unlabeled Thiamphenicol. The deuterated internal standard is converting to the unlabeled form due to isotopic exchange.- Verify IS Purity: Analyze a fresh solution of this compound to confirm its isotopic purity. - Optimize Sample Preparation: Re-evaluate the sample preparation protocol to eliminate any steps involving high pH or prolonged exposure to high temperatures.
Poor reproducibility of analytical results. Inconsistent isotopic exchange between samples.- Standardize Protocols: Ensure that all samples, calibrators, and quality controls are prepared and analyzed under identical conditions (pH, temperature, time). - Matrix Effects: Evaluate for matrix effects that may be catalyzing the exchange. If necessary, implement a more rigorous sample clean-up procedure.
Presence of M+2 or M+1 peaks in the this compound mass spectrum. Partial back-exchange, where not all three deuterium atoms have been replaced by hydrogen.- This is an indicator of ongoing isotopic exchange. Implement the solutions mentioned above to minimize this phenomenon.

Experimental Protocols

Preparation of Calibration Standards

This protocol describes the preparation of calibration standards using the serial dilution method.

  • Prepare a Stock Solution of Thiamphenicol (Unlabeled):

    • Accurately weigh a known amount of Thiamphenicol reference standard.

    • Dissolve in a suitable solvent (e.g., methanol) to achieve a concentration of 1 mg/mL.

  • Prepare a Stock Solution of this compound (Internal Standard):

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol) to achieve a concentration of 1 mg/mL.

  • Prepare a Working Internal Standard Solution:

    • Dilute the this compound stock solution with the same solvent to a final concentration suitable for your assay (e.g., 1 µg/mL).

  • Prepare Calibration Curve Standards:

    • Perform serial dilutions of the unlabeled Thiamphenicol stock solution to create a series of calibration standards at different concentrations.

    • To each calibration standard, add a fixed volume of the working internal standard solution.

dot

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation stock_TAP Thiamphenicol Stock (1 mg/mL) cal_1 Calibrant 1 stock_TAP->cal_1 stock_TAPd3 This compound Stock (1 mg/mL) working_IS Working IS Solution (e.g., 1 µg/mL) stock_TAPd3->working_IS working_IS->cal_1 cal_2 Calibrant 2 working_IS->cal_2 cal_n ... Calibrant n working_IS->cal_n cal_1->cal_2 cal_2->cal_n

Caption: Workflow for the preparation of calibration standards.

Sample Preparation Protocol (General)

This is a general protocol for the extraction of Thiamphenicol from a biological matrix. Optimization may be required for specific matrices.

  • Sample Aliquoting:

    • Aliquot a known volume or weight of the sample (e.g., 1 mL of plasma) into a clean centrifuge tube.

  • Internal Standard Spiking:

    • Add a precise volume of the this compound working solution to each sample, calibrator, and quality control.

  • Protein Precipitation:

    • Add a protein precipitation agent (e.g., acetonitrile or methanol) to the sample.

    • Vortex thoroughly to ensure complete mixing and precipitation of proteins.

  • Centrifugation:

    • Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

dot

G start Start: Sample aliquot 1. Aliquot Sample start->aliquot spike 2. Spike with this compound aliquot->spike precipitate 3. Protein Precipitation spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Minimizing matrix effects for Thiamphenicol-d3 in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Thiamphenicol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Thiamphenicol, by co-eluting components from the biological matrix (e.g., plasma, urine, tissue).[1][2][3] These endogenous components, including phospholipids, salts, and proteins, can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and imprecise quantification.[4][5][6] For this compound, which serves as an internal standard, matrix effects can be particularly problematic if they differ from the effects on the unlabeled Thiamphenicol.

Q2: I am using this compound as an internal standard, but I am still seeing poor accuracy and precision. Why is this happening?

A2: While stable isotope-labeled (SIL) internal standards like this compound are designed to compensate for matrix effects, issues can still arise.[7] A primary reason is the potential for chromatographic separation between the analyte (Thiamphenicol) and its deuterated internal standard.[8] This separation, even if slight, can cause them to experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate results.[8][9] This phenomenon is often referred to as the "deuterium isotope effect," which can alter the lipophilicity and retention time of the molecule.

Q3: What are the most common sources of matrix effects in biological samples for an analyte like Thiamphenicol?

A3: The most common sources of matrix effects in biological fluids like plasma and serum are phospholipids from cell membranes.[10][11] Other significant contributors include salts, endogenous metabolites, proteins, and anticoagulants used during sample collection.[2][3][4] These substances can co-extract with Thiamphenicol and interfere with its ionization.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The "post-extraction spiking" method is a standard approach to quantify matrix effects.[2] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a neat solvent. The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[2] An IS-normalized MF should be close to 1.0.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy despite using this compound internal standard.

Potential Cause: Differential matrix effects on Thiamphenicol and this compound due to chromatographic separation.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of Thiamphenicol and this compound. Ensure their peaks are perfectly co-eluting. Even a slight shift in retention time can lead to different matrix effects.[8][9]

  • Optimize Chromatography:

    • Modify Gradient: Adjust the mobile phase gradient to ensure co-elution.

    • Change Column: If co-elution cannot be achieved, consider a column with different selectivity or lower resolution that may merge the analyte and internal standard peaks.[8]

  • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Refer to the sample preparation protocols below.

  • Consider an Alternative Internal Standard: If co-elution remains an issue, using a ¹³C or ¹⁵N labeled internal standard may be a better option as they are less likely to have chromatographic shifts compared to deuterated standards.[8]

Issue 2: Low signal intensity (ion suppression) for Thiamphenicol and this compound.

Potential Cause: High concentration of co-eluting matrix components, particularly phospholipids.

Troubleshooting Steps:

  • Enhance Sample Preparation: This is the most effective way to combat ion suppression.[1][10]

    • Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange) for superior cleanup of biological matrices.[12]

    • Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase and the choice of organic solvent to selectively extract Thiamphenicol while leaving behind interfering substances.[10]

    • Protein Precipitation (PPT) with Phospholipid Removal: If using PPT, incorporate a specific phospholipid removal plate or step.[10]

  • Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components, but this may compromise the limit of quantification.[13]

  • Optimize LC-MS/MS Conditions:

    • Divert Flow: Use a divert valve to direct the early and late eluting parts of the chromatogram (often containing salts and phospholipids) to waste instead of the MS source.[13]

    • Switch Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.[2][14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Vortex for 30 seconds. Add 600 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute Thiamphenicol and this compound with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
  • Sample Pre-treatment: To 500 µL of urine, add 50 µL of this compound internal standard solution and 50 µL of 1M sodium hydroxide. Vortex for 30 seconds.

  • Extraction: Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for Thiamphenicol-like Compounds

Sample Preparation MethodMatrixAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Plasma85 - 9540 - 60 (Suppression)[12]
Liquid-Liquid Extraction (Ethyl Acetate)Swine MuscleNot Reported11.1 (Suppression) for FFA*[15]
Solid-Phase Extraction (Mixed-Mode)Plasma> 90< 15 (Suppression/Enhancement)[12]
Dispersive SPE (C18-N, NH2-PSA)Gelatin87.6 - 102.7Matrix effects effectively eliminated[16]

*Florfenicol amine (FFA) is structurally related to Thiamphenicol.

Visualizations

G cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing

Caption: Experimental workflow for biological sample analysis.

G cluster_troubleshooting Troubleshooting Logic for Inaccurate Results Start Inaccurate/Imprecise Results Observed Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Optimize_LC Optimize Chromatography (e.g., Gradient, Column) Check_Coelution->Optimize_LC No Assess_ME Assess Matrix Effect (Post-extraction Spike) Check_Coelution->Assess_ME Yes Optimize_LC->Check_Coelution Change_IS Consider ¹³C/¹⁵N IS Optimize_LC->Change_IS Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Improve_Cleanup->Assess_ME Dilute_Sample Dilute Sample Improve_Cleanup->Dilute_Sample Assess_ME->Improve_Cleanup High ME End Accurate Results Assess_ME->End Low ME

Caption: Troubleshooting guide for matrix effect issues.

References

Optimizing LC gradient for Thiamphenicol and Thiamphenicol-d3 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Thiamphenicol and its deuterated internal standard, Thiamphenicol-d3.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for Thiamphenicol analysis?

A1: this compound is a stable isotope-labeled version of Thiamphenicol. It is an ideal internal standard for LC-MS/MS analysis because it has nearly identical chemical and physical properties to Thiamphenicol, meaning it behaves similarly during sample extraction, chromatography, and ionization.[1] This helps to accurately quantify Thiamphenicol by correcting for variations in the analytical process.

Q2: Should Thiamphenicol and this compound co-elute or be chromatographically separated?

A2: For most LC-MS/MS applications, the goal is for the analyte and its deuterated internal standard to co-elute. Since the mass spectrometer can distinguish between the two based on their different masses (m/z), chromatographic separation is not necessary and can complicate data analysis. However, slight separation can sometimes occur due to the deuterium isotope effect.[2][3]

Q3: What are the typical mobile phases used for the separation of Thiamphenicol?

A3: Reversed-phase chromatography is commonly used for Thiamphenicol analysis. Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile or methanol.[4][5] To improve peak shape and ionization efficiency, additives such as formic acid, acetic acid, or ammonium acetate are often included in the mobile phase.[4][6][7]

Q4: What type of LC column is recommended for Thiamphenicol analysis?

A4: C18 columns are the most frequently used stationary phases for the separation of Thiamphenicol and related compounds.[4][8] These columns provide good retention and separation based on the hydrophobicity of the analytes.

Q5: What are the common mass transitions (MRM) for Thiamphenicol and this compound in MS/MS analysis?

A5: In negative ion mode electrospray ionization (ESI-), a common precursor ion for Thiamphenicol is [M-H]⁻ at an m/z of approximately 354.4.[4] For this compound, the precursor ion will be higher by the number of deuterium atoms (approximately m/z 357.4 for a d3-labeled standard). Product ions are generated by fragmentation of the precursor ion in the collision cell. The exact mass transitions should be optimized on your specific instrument.

Troubleshooting Guide

This guide addresses common issues encountered during the LC method development for Thiamphenicol and this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions: The basic nature of Thiamphenicol can lead to interactions with residual silanols on the silica-based column packing. 2. Low ionic strength of the mobile phase: This can lead to ion-exchange interactions and peak tailing.[6][9] 3. Inappropriate mobile phase pH. 1. Add a mobile phase modifier: Incorporate a small amount of an acidic modifier like formic acid (0.1%) or acetic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups.[4] 2. Increase ionic strength: Add a salt like ammonium acetate or ammonium formate (e.g., 5-10 mM) to the aqueous portion of the mobile phase to improve peak shape.[6] 3. Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of Thiamphenicol.
Peak Splitting or Double Peaks 1. Column void or contamination: A void at the head of the column or contamination can distort the peak shape. 2. Sample solvent incompatibility: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. 3. Co-elution with an interfering compound. 1. Column maintenance: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing, or replace the column. 2. Match sample solvent: Whenever possible, dissolve and inject the sample in the initial mobile phase of the gradient. 3. Optimize separation: Adjust the gradient profile or mobile phase composition to resolve the interfering peak.
Separation of Thiamphenicol and this compound Deuterium isotope effect: The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in retention time, with the deuterated compound often eluting slightly earlier.[2][3][10]1. This is often acceptable: As long as the separation is consistent and both peaks are integrated correctly, this may not be an issue for quantification. 2. Adjust gradient: A shallower gradient may help to merge the peaks. 3. Modify mobile phase: Small changes in the organic solvent ratio or the concentration of the additive might reduce the separation.
Low Signal Intensity / Poor Ionization 1. Suboptimal mobile phase pH: The pH of the mobile phase can significantly impact the ionization efficiency in the mass spectrometer source. 2. Ion suppression: Matrix components from the sample can interfere with the ionization of the analytes.1. Optimize mobile phase additive: Test different additives (e.g., formic acid vs. ammonium acetate) and concentrations to find the optimal conditions for ionization. 2. Improve sample preparation: Implement additional cleanup steps (e.g., solid-phase extraction) to remove interfering matrix components. 3. Adjust chromatographic gradient: Modify the gradient to separate the analytes from the ion-suppressing components of the matrix.

Experimental Protocol: LC-MS/MS Analysis of Thiamphenicol and this compound

This protocol provides a starting point for method development. Optimization may be required for your specific application and instrumentation.

1. Liquid Chromatography System:

  • Column: C18, 100 x 2.1 mm, 3 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
5.01090
6.01090
6.19010
8.09010

3. Mass Spectrometry System:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: -4500 V

  • Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

4. MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Thiamphenicol354.0185.0-25
Thiamphenicol354.0226.0-20
This compound357.0188.0-25

Note: These are example values and should be optimized for your specific instrument.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_actions Corrective Actions cluster_end Resolution Start LC-MS/MS Analysis of Thiamphenicol & this compound Problem Identify Chromatographic Issue Start->Problem PoorPeakShape Poor Peak Shape (Tailing) Problem->PoorPeakShape Tailing? PeakSplitting Peak Splitting Problem->PeakSplitting Splitting? AnalyteIS_Separation Analyte/IS Separation Problem->AnalyteIS_Separation Separation? LowSignal Low Signal Intensity Problem->LowSignal Low Intensity? AdjustMobilePhase Adjust Mobile Phase - Add/change modifier (e.g., Formic Acid) - Increase ionic strength (e.g., NH4OAc) PoorPeakShape->AdjustMobilePhase CheckColumn Check Column & Injection - Flush/replace column - Match sample solvent to mobile phase PeakSplitting->CheckColumn ModifyGradient Modify Gradient - Adjust slope - Change organic solvent AnalyteIS_Separation->ModifyGradient OptimizeMS Optimize Sample Prep & MS - Improve sample cleanup - Adjust source parameters LowSignal->OptimizeMS Resolved Problem Resolved AdjustMobilePhase->Resolved CheckColumn->AdjustMobilePhase If persists CheckColumn->Resolved ModifyGradient->AdjustMobilePhase If persists ModifyGradient->Resolved OptimizeMS->Resolved

Caption: Troubleshooting workflow for common LC issues.

References

Mass spectrometer source optimization for Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiamphenicol-d3 analysis via mass spectrometry.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound in a direct question-and-answer format.

Issue 1: Poor or No Signal Intensity

  • Q1: I am not seeing any peak for this compound, or the signal is very weak. What should I check first?

    • A1: First, verify the stability of your electrospray ionization (ESI) source. Many instruments have a window that allows for visual inspection of the spray needle. An inconsistent or sputtering spray can lead to a complete loss of signal. This can be caused by a clog in the system.[1] Also, confirm that your sample concentration is appropriate. Samples that are too dilute may not produce a strong signal, while overly concentrated samples can cause ion suppression.[2]

  • Q2: My ESI spray appears stable, but the signal is still low. What are the next steps?

    • A2: The issue may lie with the mass spectrometer's tuning and calibration or the source parameters. Ensure the instrument has been recently and successfully calibrated to confirm mass accuracy.[2] You should systematically optimize the ESI source parameters, including the ion spray voltage, gas temperatures (nebulizing and drying gas), and gas flow rates to maximize the signal for this compound.[2][3]

  • Q3: I've checked the spray and basic MS settings. Could the problem be with my liquid chromatography (LC) method?

    • A3: Absolutely. Check the LC system pressure to ensure it is within the normal range for your method. Abnormally high or low pressure can indicate leaks or blockages. Verify that the correct mobile phases are being delivered and that the column is in good condition. A loss of prime on one of the pumps can also lead to a complete loss of chromatographic peaks.

Issue 2: Inaccurate Mass or Poor Resolution

  • Q1: The measured mass for my this compound precursor ion is incorrect. How can I fix this?

    • A1: Inaccurate mass measurement is most commonly due to a failed or outdated mass calibration.[2] Perform a fresh calibration of the mass spectrometer using the manufacturer's recommended calibration solution and procedure. Regular calibration is critical for maintaining mass accuracy.[2]

  • Q2: My chromatographic peaks are broad or splitting. What could be the cause?

    • A2: Peak broadening or splitting can originate from several sources. Check for issues with the chromatography, such as a void in the analytical column or a partially blocked frit. It can also be beneficial to optimize your chromatographic conditions to achieve a more stable baseline.[2] Additionally, ensure that the sample solvent is compatible with the initial mobile phase to prevent poor peak shape.

Issue 3: High Background Noise or Contamination

  • Q1: I'm observing high background noise or many unexpected peaks in my blank injections. What is the source?

    • A1: High background noise can obscure low-abundance compounds.[2] This issue, often referred to as carryover, can result from a contaminated autosampler needle, injector port, or column. Implement a robust needle wash protocol using a strong solvent.[1] Running several blank injections after a high-concentration sample can help diagnose and mitigate carryover.

  • Q2: How can I identify the source of contamination?

    • A2: Systematically isolate components. Start by injecting a solvent blank directly, bypassing the column if possible, to check for contamination in the mass spectrometer itself. If the MS is clean, reconnect the column and inject another blank to check for column bleed or contamination. If the contamination appears only after injecting a prepared sample, the issue likely lies within your sample preparation reagents or procedure.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended ionization mode for this compound analysis?

    • A1: Electrospray ionization (ESI) in negative ion mode is commonly and successfully used for the analysis of Thiamphenicol (TAP) and its analogues.[4][5][6] The deprotonated molecule [M-H]⁻ is typically selected as the precursor ion.[5]

  • Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Thiamphenicol?

    • A2: For Thiamphenicol (non-deuterated), a common MRM transition is from the precursor ion m/z 354.3 to a product ion of m/z 185.1.[7] Since this compound will have a different mass, you will need to determine the appropriate precursor mass and optimize the fragmentor voltage and collision energy to identify the most stable and abundant product ions for your deuterated standard.

  • Q3: What are some key source parameters to optimize for this compound?

    • A3: Key parameters to optimize include ion spray voltage, interface temperature, heat block temperature, and nebulizer gas flow.[4][5] A systematic approach, such as a Design of Experiments (DoE), can be highly effective for finding the optimal combination of these factors to maximize sensitivity.[3][8]

  • Q4: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or tissue?

    • A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in complex samples.[2] Effective sample preparation is crucial. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering substances.[7][9] Using a deuterated internal standard like this compound is also essential to compensate for matrix effects and improve quantitative accuracy.

Data and Protocols

Table 1: Example Mass Spectrometer Source Parameters for Amphenicol Analysis

This table provides a summary of typical ESI source parameters used for the analysis of Thiamphenicol (TAP) and the related compound Chloramphenicol (CAP). These values should be used as a starting point for method optimization for this compound.

ParameterTypical Value/RangeReference
Ionization ModeESI Negative[4][5][6]
Ion Spray / Capillary Voltage-3.0 to -4.4 kV[4][10]
Interface / Heat Block Temp.300°C - 400°C[4][5]
Nebulizing Gas Pressure20 - 50 psi[10]
Drying Gas Temperature300°C[10]
Dwell Time17 ms[4][5]
Experimental Protocol: General LC-MS/MS Method for Thiamphenicol

This protocol provides a general methodology for the analysis of Thiamphenicol, which can be adapted for this compound.

1. Sample Preparation (Liquid-Liquid Extraction) [7]

  • To 100 µL of plasma sample, add the internal standard (this compound).

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions [5][7]

  • Column: A C18 column is commonly used (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[7]

  • Mobile Phase A: 0.1% Acetic Acid or 1% Formic Acid in Water.[5][7]

  • Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 0.2 - 0.4 mL/min.[5][7]

  • Injection Volume: 3 µL.[5]

  • Column Temperature: 40°C.[5]

  • Gradient: A gradient elution is typically used, starting with a low percentage of organic phase (e.g., 10% B) and ramping up to a high percentage (e.g., 90-100% B) to elute the analyte.[5][7]

3. Mass Spectrometry (MS) Conditions

  • Tune the mass spectrometer using a standard solution of this compound to determine the exact mass of the precursor ion ([M-H]⁻).

  • Optimize the fragmentor/cone voltage to maximize the precursor ion intensity.

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for each fragment to maximize its signal.

  • Set up the MRM transitions using the optimized precursor and product ions and collision energies. For non-deuterated Thiamphenicol, a transition of m/z 354.3 → 185.1 is reported.[7]

Visual Workflow

Troubleshooting Workflow for Poor MS Signal

The following diagram outlines a logical workflow for diagnosing the root cause of a poor or absent signal for this compound.

G start Poor or No Signal for this compound check_ms Check Mass Spectrometer start->check_ms check_lc Check LC System start->check_lc check_sample Check Sample & Method start->check_sample ms_spray Verify ESI Spray Stability (Visual Check) check_ms->ms_spray Is spray stable? ms_tune Check MS Tune & Calibration check_ms->ms_tune Is it calibrated? ms_params Optimize Source Parameters check_ms->ms_params Are params optimal? lc_pressure Check System Pressure (Leaks/Blockages) check_lc->lc_pressure Is pressure normal? lc_mobile Verify Mobile Phase Composition & Delivery check_lc->lc_mobile Are pumps/solvents ok? lc_column Inspect Column (Age/Contamination) check_lc->lc_column Is column healthy? sample_prep Review Sample Prep (Extraction/Dilution) check_sample->sample_prep Any prep errors? method_params Confirm MRM Transitions & Timings check_sample->method_params Is method correct? solution_clog Solution: Clean/Replace Capillary, Needle, or Port ms_spray->solution_clog No/Sputtering solution_recalibrate Solution: Perform Full System Recalibration ms_tune->solution_recalibrate No/Old solution_optimize Solution: Systematically Adjust Gas Flow, Temp, Voltage ms_params->solution_optimize No/Unknown solution_fixleak Solution: Tighten Fittings, Replace Tubing/Seals lc_pressure->solution_fixleak No solution_freshmp Solution: Prepare Fresh Mobile Phase, Purge Pumps lc_mobile->solution_freshmp No solution_newcol Solution: Replace Column or Guard Column lc_column->solution_newcol No/Old solution_reprep Solution: Prepare Fresh Standard/Sample sample_prep->solution_reprep Possible solution_method Solution: Verify Analyte Mass & Optimize CE/Fragmentor method_params->solution_method No

Caption: Troubleshooting workflow for diagnosing poor or absent MS signal.

References

Technical Support Center: Thiamphenicol and Thiamphenicol-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape during the analysis of Thiamphenicol using its deuterated internal standard, Thiamphenicol-d3.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing peak tailing for both Thiamphenicol and this compound. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in HPLC analysis. It can lead to inaccurate integration and reduced resolution.

Common Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause tailing. Thiamphenicol, with its polar functional groups, can interact with residual silanol groups on C18 columns.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the analytes.[1][2]

      • Use of an End-Capped Column: Employing a column with end-capping can minimize the number of exposed silanol groups.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Implement a robust sample preparation method, such as Solid Phase Extraction (SPE), to remove matrix interferences.[3]

      • Use a guard column to protect the analytical column.

      • If the column is old or has been used extensively, replace it.

Q2: My peaks are fronting. What could be the issue?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is also a sign of chromatographic problems.

Common Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.

  • Column Collapse: A sudden physical change in the column packing, often due to extreme pH or temperature, can lead to peak fronting.

    • Solution: Ensure that the mobile phase pH and operating temperature are within the column manufacturer's recommended ranges. If column collapse is suspected, the column will likely need to be replaced.

  • Concentration Overload: Injecting a highly concentrated sample can also lead to fronting.

    • Solution: Dilute the sample to a lower concentration.

Q3: I am observing peak splitting for Thiamphenicol and/or this compound. What should I do?

Peak splitting can manifest as a "shoulder" on the main peak or as two distinct peaks.

Common Causes & Solutions:

  • Blocked Frit or Column Inlet: Particulate matter from the sample or system can block the column inlet frit, causing the sample to be distributed unevenly onto the column.

    • Solution: Filter all samples and mobile phases before use. If a blockage is suspected, the frit may need to be replaced, or the column may need to be back-flushed (if permissible by the manufacturer).

  • Void in the Column Packing: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Co-elution with an Interfering Compound: A compound in the matrix may be eluting at a very similar retention time to your analyte or internal standard.

    • Solution: Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve resolution. A more selective sample preparation technique may also be necessary.

Q4: Can the deuterated internal standard, this compound, have its own peak shape issues?

Yes, this compound can exhibit peak shape problems for the same reasons as Thiamphenicol. Ideally, a deuterated internal standard should have chromatographic behavior very similar to the analyte. However, issues such as column degradation, improper mobile phase conditions, or system problems will affect both compounds. In some rare cases, the position of the deuterium label can slightly alter the physicochemical properties of the molecule, potentially leading to minor differences in retention time and peak shape compared to the unlabeled analyte, but significant peak shape issues are typically due to the factors mentioned above.

Q5: My this compound peak shape is good, but the Thiamphenicol peak is tailing. What does this suggest?

This scenario often points to a problem specific to the analyte, such as a co-eluting interference from the sample matrix that is not present in the internal standard solution. It could also indicate a mass-dependent ion suppression effect if the tailing is observed in the mass spectrometer but not with a UV detector.

Solution:

  • Improve Sample Cleanup: Focus on removing matrix components that might be interfering with the Thiamphenicol peak.

  • Optimize Chromatography: Adjusting the gradient or mobile phase may help to separate the Thiamphenicol from the interfering compound.

  • Check for Mass Spectrometry Issues: Ensure the MS parameters are optimized and that there are no signs of detector saturation for the Thiamphenicol signal.

Experimental Protocols

Below are examples of experimental conditions that have been used for the analysis of Thiamphenicol. These should be adapted and validated for your specific application.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma, add a known concentration of this compound internal standard.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load 1 mL of the sample (pre-treated with internal standard).

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.[3]

Quantitative Data: LC-MS/MS Parameters

ParameterValue
LC System UPLC or HPLC System
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MRM Transition (Thiamphenicol) m/z 354.0 -> 185.0
MRM Transition (this compound) m/z 357.0 -> 188.0

Visualized Workflows and Logic

Experimental Workflow for Thiamphenicol Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction LLE or SPE Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical workflow for the quantitative analysis of Thiamphenicol using an internal standard.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_logic Start Poor Peak Shape Observed Check_All_Peaks Are all peaks affected? Start->Check_All_Peaks System_Issue System-wide issue likely (e.g., column, mobile phase, hardware) Check_All_Peaks->System_Issue Yes Single_Peak_Issue Analyte-specific issue likely (e.g., co-elution, sample matrix) Check_All_Peaks->Single_Peak_Issue No Check_Tailing_Fronting Tailing or Fronting? System_Issue->Check_Tailing_Fronting Single_Peak_Issue->Check_Tailing_Fronting Tailing_Causes Peak Tailing: - Secondary Interactions - Column Overload - Column Contamination Check_Tailing_Fronting->Tailing_Causes Tailing Fronting_Causes Peak Fronting: - Sample Solvent Mismatch - Column Collapse - Concentration Overload Check_Tailing_Fronting->Fronting_Causes Fronting Check_Splitting Peak Splitting? Check_Tailing_Fronting->Check_Splitting Neither Splitting_Causes Peak Splitting: - Blocked Frit - Column Void - Co-elution Check_Splitting->Splitting_Causes Yes

Caption: A decision tree to guide troubleshooting of common peak shape problems.

References

Technical Support Center: Thiamphenicol-d3 Stability in Processed Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thiamphenicol-d3 in processed biological matrices.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to perform a separate stability study for a stable-isotope labeled internal standard (SIL-IS) like this compound?

A1: Not always. The stability of a SIL-IS is often presumed to be very similar to that of the analyte (Thiamphenicol) when stored under identical conditions, especially since they share a close chemical structure. However, a separate stability assessment for this compound is scientifically prudent and may be required in specific situations, such as when the storage conditions or solvents for the internal standard working solutions are significantly different from those of the analyte.[1] Regulatory bodies expect robust and reliable methods, and demonstrating the stability of the internal standard adds to the method's integrity.

Q2: What are the common types of stability tests that should be conducted for this compound in processed biological matrices?

A2: For comprehensive bioanalytical method validation, the following stability tests are crucial for both the analyte and, when necessary, the internal standard in the biological matrix:

  • Freeze-Thaw Stability: This test evaluates the stability of this compound after multiple cycles of freezing and thawing. It is recommended to assess at least three freeze-thaw cycles.[2]

  • Bench-Top (Short-Term) Stability: This assesses the stability of this compound in the processed matrix at room temperature for a duration that mimics the sample handling and preparation time.

  • Long-Term Stability: This evaluates the stability of this compound in the matrix when stored at intended long-term storage temperatures (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage in a study.

  • Processed Sample (Autosampler) Stability: This test determines the stability of the extracted sample in the autosampler under the conditions of the analytical run.

Q3: What are the acceptable limits for the stability of an internal standard like this compound?

A3: The acceptance criteria for the stability of an internal standard can be wider than the ±15% deviation from the nominal concentration typically required for the analyte.[1] The primary role of the internal standard is to normalize variability during analysis. Therefore, consistent response is more critical than absolute stability, as long as it does not impact the quantification of the analyte. Any significant and consistent degradation of the internal standard should be investigated.

Q4: What factors can potentially affect the stability of this compound in a processed biological matrix?

A4: Several factors can influence the stability of deuterated internal standards:

  • pH: The pH of the sample matrix or the extraction solvent can be critical. For some compounds, incorrect pH can lead to degradation.[3]

  • Temperature: Both elevated temperatures during processing and long-term storage temperatures can affect stability.

  • Matrix Components: Endogenous enzymes or other components in the biological matrix can potentially cause degradation.

  • Loss of Deuterium: While generally stable, deuterium atoms can sometimes be lost through exchange with protons from the solvent or matrix, especially if the label is on an exchangeable site (e.g., on a heteroatom).[4]

  • Light Exposure: Photodegradation can be a concern for light-sensitive compounds.

  • Oxidation: Exposure to air can lead to oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in this compound peak area across a batch. Inconsistent extraction recovery, matrix effects, or instability during sample processing.Review the sample extraction procedure for consistency. Investigate potential matrix effects. Perform bench-top stability tests to ensure this compound is stable during the entire sample preparation process. A stable isotope-labeled internal standard should ideally co-elute with the analyte and compensate for such effects.
Decreasing this compound response over the course of an analytical run. Degradation of the processed sample in the autosampler.Conduct autosampler stability experiments by re-injecting a sample at different time points to assess the stability over the typical run time. Consider cooling the autosampler if not already in use.
Low this compound response in specific study samples. This could indicate issues with the sample integrity, such as incorrect pH, or specific matrix effects in those samples.[3] It could also be due to errors in adding the internal standard.Verify the pH of the problematic samples if pH is a critical factor. Re-extract and re-analyze the affected samples. Review internal standard addition procedures.
Unexpected peaks interfering with the this compound peak. Isotopic interference from the analyte (Thiamphenicol) at high concentrations.Ensure that the mass spectrometry method has sufficient resolution to distinguish between the analyte and the deuterated internal standard.

Experimental Protocols & Data Presentation

While specific stability data for this compound is not publicly available, the following section outlines the standard experimental protocols for assessing stability and provides templates for data presentation.

Protocol for Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at two concentration levels (low and high QC levels).

  • Freezing: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Repeat the freeze-thaw cycle at least two more times.

  • Analysis: After the final thaw, process and analyze the samples.

  • Comparison: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared samples.

Data Presentation: Freeze-Thaw Stability
QC Level Number of Cycles Mean Concentration (ng/mL) (n=3) Nominal Concentration (ng/mL) % Recovery % CV
Low3[Experimental Value][Nominal Value][Calculated][Calculated]
High3[Experimental Value][Nominal Value][Calculated][Calculated]
Protocol for Bench-Top Stability Assessment
  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at two concentration levels.

  • Storage: Keep the samples at room temperature for a predefined period (e.g., 4, 8, or 24 hours) that reflects the expected sample handling time.

  • Analysis: Process and analyze the samples after the storage period.

  • Comparison: Compare the mean concentration of the stored samples to that of freshly prepared samples.

Data Presentation: Bench-Top Stability
QC Level Storage Time (hours) Mean Concentration (ng/mL) (n=3) Nominal Concentration (ng/mL) % Recovery % CV
Low4[Experimental Value][Nominal Value][Calculated][Calculated]
High4[Experimental Value][Nominal Value][Calculated][Calculated]
Low8[Experimental Value][Nominal Value][Calculated][Calculated]
High8[Experimental Value][Nominal Value][Calculated][Calculated]
Protocol for Long-Term Stability Assessment
  • Sample Preparation: Spike a known concentration of this compound into a sufficient number of replicates of the biological matrix at two concentration levels.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis: Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

  • Comparison: Compare the mean concentration of the stored samples to that of freshly prepared samples at each time point.

Data Presentation: Long-Term Stability at -80°C
QC Level Storage Duration (months) Mean Concentration (ng/mL) (n=3) Nominal Concentration (ng/mL) % Recovery % CV
Low1[Experimental Value][Nominal Value][Calculated][Calculated]
High1[Experimental Value][Nominal Value][Calculated][Calculated]
Low3[Experimental Value][Nominal Value][Calculated][Calculated]
High3[Experimental Value][Nominal Value][Calculated][Calculated]
Low6[Experimental Value][Nominal Value][Calculated][Calculated]
High6[Experimental Value][Nominal Value][Calculated][Calculated]

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stability_tests Stability Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start Spike Biological Matrix with this compound (Low and High QC) ft Freeze-Thaw Cycles (e.g., 3 cycles at -80°C) start->ft Subject to Conditions bt Bench-Top Storage (e.g., 4-24h at Room Temp) start->bt Subject to Conditions lt Long-Term Storage (e.g., 1-12 months at -80°C) start->lt Subject to Conditions extract Sample Extraction (e.g., Protein Precipitation, LLE, SPE) ft->extract bt->extract lt->extract ps Processed Sample Storage (e.g., in Autosampler at 4°C) lcms LC-MS/MS Analysis ps->lcms extract->ps Processed Sample extract->lcms Direct Analysis compare Compare with Freshly Prepared Samples lcms->compare report Report % Recovery and % CV compare->report

Caption: Workflow for assessing the stability of this compound in biological matrices.

Troubleshooting_Logic start Inconsistent this compound Response Observed q1 Is the variability across the entire batch? start->q1 q2 Is there a trend (e.g., decreasing response)? q1->q2 Yes a1 Investigate for systematic error: - Check IS addition procedure - Evaluate extraction consistency - Assess for broad matrix effects q1->a1 No q3 Is the issue in specific samples? q2->q3 No a2 Investigate for time-dependent degradation: - Perform autosampler stability test - Check bench-top stability q2->a2 Yes q3->a1 No a3 Investigate for sample-specific issues: - Check for hemolysis - Verify sample pH (if critical) - Re-extract and re-analyze affected samples q3->a3 Yes

Caption: A logical workflow for troubleshooting inconsistent this compound internal standard response.

References

Overcoming poor recovery of Thiamphenicol-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of Thiamphenicol-d3 during sample extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, providing potential causes and recommended solutions.

Issue 1: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)

Possible Causes:

  • Inappropriate extraction solvent

  • Suboptimal pH of the aqueous phase

  • Insufficient mixing or extraction time

  • Analyte degradation

Troubleshooting Steps:

  • Optimize Extraction Solvent: The choice of solvent is critical for efficient extraction. Thiamphenicol is known to be soluble in lipids and less soluble in water.[1] Experiment with solvents of varying polarity. Ethyl acetate is a commonly used and effective solvent for extracting Thiamphenicol and its analogs.

    Experimental Protocol: Solvent Screening for LLE

    • Spike a known concentration of this compound into a blank biological matrix (e.g., plasma).

    • Aliquot the spiked matrix into separate tubes.

    • To each tube, add a different extraction solvent (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) at a 3:1 solvent-to-sample volume ratio.

    • Vortex for 5 minutes and centrifuge to separate the layers.

    • Collect the organic layer, evaporate to dryness, and reconstitute in the mobile phase.

    • Analyze by LC-MS/MS and compare the peak areas to determine the solvent with the highest recovery.

    Table 1: Representative Recovery of this compound with Different LLE Solvents

    Extraction Solvent Average Recovery (%) Standard Deviation (%)
    Ethyl Acetate 85 4.2
    Dichloromethane 72 5.1
    Methyl tert-butyl ether 78 4.8

    | Hexane | 35 | 6.3 |

  • Adjust Sample pH: The charge state of Thiamphenicol can significantly impact its partitioning between aqueous and organic phases. Adjusting the pH of the sample can improve extraction efficiency. For neutral compounds like Thiamphenicol, a neutral or slightly acidic pH is generally recommended to prevent hydrolysis of the dichloroacetamide group.

    Experimental Protocol: pH Optimization for LLE

    • Spike a known concentration of this compound into a blank biological matrix.

    • Aliquot the spiked matrix and adjust the pH of each aliquot to a different value (e.g., 4, 5, 6, 7, 8) using a suitable buffer.

    • Perform LLE using the optimized solvent (e.g., ethyl acetate).

    • Analyze the extracts and compare the recovery at each pH.

    Table 2: Effect of pH on this compound LLE Recovery

    Sample pH Average Recovery (%) Standard Deviation (%)
    4.0 75 5.5
    5.0 82 4.7
    6.0 88 4.1
    7.0 86 4.3

    | 8.0 | 79 | 5.2 |

  • Ensure Thorough Mixing: Inadequate mixing can lead to incomplete partitioning. Vortex mixing for a sufficient duration (e.g., 5-10 minutes) is recommended.

  • Investigate Analyte Stability: Thiamphenicol can be susceptible to degradation under harsh pH or high-temperature conditions.[2] Avoid prolonged exposure to strong acids or bases and high temperatures during the extraction process.

Issue 2: Low Recovery of this compound in Solid-Phase Extraction (SPE)

Possible Causes:

  • Incorrect SPE cartridge selection

  • Inadequate conditioning or equilibration of the cartridge

  • Improper loading conditions

  • Inefficient washing or elution steps

Troubleshooting Steps:

  • Select the Appropriate SPE Sorbent: For a moderately polar compound like Thiamphenicol, a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) is often a good starting point.[2][3]

  • Optimize the SPE Protocol: A systematic approach to optimizing each step of the SPE method is crucial.

    Detailed Experimental Protocol: SPE Method Development for this compound in Plasma

    • Sample Pre-treatment: Dilute plasma samples (e.g., 1:1 with 2% phosphoric acid) to reduce viscosity and disrupt protein binding.

    • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of methanol.

    • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

    • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).

    • Washing: Wash the cartridge with a weak organic solvent to remove interferences. Test different percentages of methanol in water (e.g., 5%, 10%, 20%). A 5-10% methanol wash is often a good starting point to remove polar impurities without eluting the analyte.

    • Elution: Elute this compound with a stronger organic solvent. Test different elution solvents like methanol, acetonitrile, or a mixture.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

    Table 3: Representative Recovery of this compound with Different SPE Wash and Elution Solvents

    Wash Solvent (% Methanol) Elution Solvent Average Recovery (%) Standard Deviation (%)
    5% Methanol 92 3.5
    10% Methanol 88 3.9
    20% Methanol 75 4.8
    5% Acetonitrile 89 3.7

    | 5% | 90:10 Methanol:Acetonitrile | 94 | 3.2 |

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery inconsistent even when using an optimized protocol?

A1: Inconsistent recovery can be due to matrix effects. Matrix effects occur when co-eluting endogenous components from the sample enhance or suppress the ionization of the analyte in the mass spectrometer. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly.[4]

  • Troubleshooting Matrix Effects:

    • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from interfering matrix components.

    • Enhance Sample Cleanup: Incorporate an additional cleanup step, such as a different SPE sorbent or a liquid-liquid back extraction.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.

Q2: Could the deuterium label on this compound be exchanging with protons from the solvent?

A2: Deuterium exchange is a possibility, especially if the sample is exposed to strongly acidic or basic conditions for an extended period.[5] The deuterium atoms on the methyl group of the sulfone moiety in this compound are generally stable. However, to minimize the risk:

  • Avoid prolonged exposure to extreme pH.

  • Prepare fresh stock solutions of this compound in a non-protic solvent like acetonitrile or methanol and store them at a low temperature.[6]

Q3: My this compound peak is showing a different retention time than the unlabeled Thiamphenicol. Is this normal?

A3: A slight shift in retention time between a deuterated internal standard and its non-deuterated analog can occur, known as the "isotope effect".[7] This is more common in reverse-phase chromatography where the deuterated compound, being slightly less polar, may elute slightly earlier. If this separation is significant, it can lead to differential matrix effects.

  • Diagnosing and Addressing Retention Time Shifts:

    • Overlay Chromatograms: Carefully compare the chromatograms of the analyte and the internal standard in both a clean solution and an extracted sample.

    • Adjust Chromatography: If a significant shift is observed, try a different chromatographic column or modify the mobile phase composition to achieve co-elution.[8] Sometimes a less efficient column can be beneficial to ensure co-elution.

Q4: What are the ideal storage conditions for this compound and my samples?

A4:

  • This compound Stock Solutions: Store in a tightly sealed container at -20°C or below, protected from light.[6]

  • Biological Samples: Store at -80°C to minimize degradation until analysis. Avoid repeated freeze-thaw cycles.

Visualizing Workflows and Troubleshooting Logic

G cluster_start cluster_extraction Extraction Method cluster_lle_troubleshooting LLE Troubleshooting cluster_spe_troubleshooting SPE Troubleshooting cluster_advanced Advanced Troubleshooting cluster_solution start Low Recovery Observed lle Liquid-Liquid Extraction start->lle If using LLE spe Solid-Phase Extraction start->spe If using SPE solvent Optimize Solvent lle->solvent sorbent Select Sorbent spe->sorbent ph_lle Adjust pH solvent->ph_lle mixing Check Mixing ph_lle->mixing matrix Investigate Matrix Effects mixing->matrix wash Optimize Wash sorbent->wash elution Optimize Elution wash->elution elution->matrix isotope Check Isotope Effects matrix->isotope solution Recovery Improved isotope->solution

G sample Biological Sample (Plasma, Tissue Homogenate) spike Spike with this compound (Internal Standard) sample->spike pretreat Sample Pre-treatment (e.g., Protein Precipitation, Dilution) spike->pretreat extract Extraction (LLE or SPE) pretreat->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze result Data Analysis analyze->result

References

Technical Support Center: Troubleshooting Ghost Peaks in Thiamphenicol-d3 Chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering ghost peaks in their chromatographic analysis of Thiamphenicol-d3. Ghost peaks, which are unexpected signals in a chromatogram, can interfere with accurate quantification and lead to unreliable results. This resource offers a structured approach to identifying and eliminating these artifacts.

Troubleshooting Guide: A Step-by-Step Approach to Investigating Ghost Peaks

This guide provides a systematic process to diagnose and resolve the appearance of ghost peaks in your this compound chromatograms.

Q1: I am observing unexpected peaks in my chromatogram when analyzing this compound. How can I confirm if they are ghost peaks?

A1: The first step is to differentiate between a true sample component and a ghost peak.

  • Blank Injection: Inject a blank sample (your mobile phase or a clean solvent) using the same chromatographic method. If the unexpected peak is present in the blank injection, it is a ghost peak originating from the system, mobile phase, or sample handling, and not from your actual sample matrix.[1][2]

  • Gradient Run without Injection: For gradient methods, run the gradient without an injection. The appearance of peaks suggests that impurities are accumulating on the column from the mobile phase and eluting as the solvent strength increases.[1][2]

  • Peak Characteristics: Ghost peaks are often broader and have a less defined shape compared to true analyte peaks.[2]

Q2: I've confirmed the presence of ghost peaks. What are the most common sources of these peaks?

A2: Ghost peaks can originate from several sources within your analytical workflow. A process of elimination is often the most effective troubleshooting strategy.[1] The most common culprits are:

  • System Contamination: Residues from previous analyses can be retained in the injector, column, tubing, or detector.

  • Mobile Phase Contamination: Impurities in solvents, buffers, or water can introduce contaminants. Microbial growth in aqueous mobile phases is also a potential source.[3]

  • Sample Preparation and Handling: Contaminants can be introduced from vials, caps, filters, or solvents used during sample preparation.

  • Instability of this compound: Degradation of the deuterated internal standard can lead to the formation of unexpected peaks.

  • Instrument Malfunctions: Issues with the pump, injector, or detector can generate artifactual peaks.

Q3: How can I systematically investigate and eliminate the source of the ghost peaks?

A3: Follow this workflow to pinpoint and resolve the issue.

Troubleshooting_Ghost_Peaks start Ghost Peak Observed blank_injection Inject Blank Sample start->blank_injection peak_present Peak Present in Blank blank_injection->peak_present Yes peak_absent Peak Absent in Blank blank_injection->peak_absent No system_contamination Investigate System Contamination peak_present->system_contamination mobile_phase Investigate Mobile Phase peak_present->mobile_phase instrument_malfunction Check for Instrument Malfunctions peak_present->instrument_malfunction sample_prep Investigate Sample Preparation peak_absent->sample_prep is_stability Investigate IS Stability (this compound) peak_absent->is_stability clean_system Clean Injector, Column, Tubing system_contamination->clean_system prepare_fresh_mp Prepare Fresh Mobile Phase mobile_phase->prepare_fresh_mp check_vials_filters Check Vials, Caps, Filters sample_prep->check_vials_filters service_instrument Service Instrument Components instrument_malfunction->service_instrument evaluate_is_storage Evaluate IS Storage & Handling is_stability->evaluate_is_storage end Ghost Peak Eliminated clean_system->end prepare_fresh_mp->end check_vials_filters->end service_instrument->end evaluate_is_storage->end

Troubleshooting workflow for ghost peaks.

Frequently Asked Questions (FAQs)

Q4: Could the ghost peak be a degradation product of Thiamphenicol?

A4: Yes, this is a possibility. Studies have shown that amphenicols, the class of antibiotics to which Thiamphenicol belongs, can degrade under certain conditions such as heat. For instance, heating florfenicol can lead to the formation of Thiamphenicol. While specific degradation pathways for this compound under typical chromatographic conditions are not extensively documented, it is plausible that degradation could contribute to unexpected peaks. One study identified oxidation as a transformation pathway for Thiamphenicol. If you suspect degradation, consider preparing fresh standards and samples and protecting them from heat and light.

Q5: My deuterated internal standard (this compound) seems to be the issue. What should I look for?

A5: While stable isotope-labeled internal standards are generally robust, issues can arise.

  • Deuterium Exchange: Deuterium atoms on certain parts of a molecule can exchange with hydrogen atoms from the solvent, especially in aqueous or protic solutions. This can lead to the formation of partially deuterated or non-deuterated Thiamphenicol, which will have a different mass and may have a slightly different retention time. Ensure your this compound is labeled at stable positions.

  • Isotopic Purity: The supplied internal standard may contain non-deuterated Thiamphenicol as an impurity. This would appear as a peak at the retention time of the non-labeled analyte.

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[4] While this is not a ghost peak, it is an important consideration for method development.

Q6: Are there specific contaminants I should be aware of when analyzing antibiotics like Thiamphenicol?

A6: Yes, certain contaminants are common in antibiotic analysis.

  • Cross-contamination: If you are analyzing other antibiotics, especially those from the same class, carryover from previous injections is a significant risk.

  • Matrix Effects: Components of the sample matrix (e.g., plasma, tissue extracts) can co-elute with your analyte and cause ion suppression or enhancement, which might be mistaken for a peak issue. While not a ghost peak, it can affect quantification.

  • Plasticizers and other leachables: Phthalates and other compounds can leach from plastic labware (e.g., vials, pipette tips, filters) and appear as ghost peaks.

Q7: Can my LC-MS/MS method itself be the cause of the ghost peaks?

A7: Yes, the analytical method parameters can contribute to the appearance of ghost peaks.

  • Inadequate Column Washing: If the column is not sufficiently washed and re-equilibrated between injections, strongly retained compounds from a previous injection can elute in a subsequent run, appearing as a broad ghost peak.[2]

  • Mobile Phase Additives: Some mobile phase additives can accumulate on the column and elute as a ghost peak during a gradient.

  • Ion Source Contamination: A dirty ion source can lead to a high background and the appearance of random, non-reproducible peaks.

Data Presentation

The following table summarizes common sources of ghost peaks and their characteristic observations.

Source of Ghost PeakCharacteristic ObservationRecommended Action
System Contamination Peak appears in blank injections, often with a consistent retention time.Flush the entire LC system with a strong solvent. Clean the injector and replace worn seals.
Mobile Phase Peaks appear in a gradient run without injection. The size of the peaks may increase with longer equilibration times.[2]Prepare fresh mobile phases using high-purity solvents and water. Filter all aqueous mobile phases.
Sample Preparation Peak is absent in system blanks but present in method blanks (blanks that have gone through the sample preparation process).Use high-quality vials, caps, and filters. Test for leachables from plasticware.
Internal Standard Instability Appearance of a peak corresponding to the non-labeled analyte or a known degradation product.Prepare fresh internal standard solutions. Store stock solutions appropriately (e.g., at low temperature, protected from light). Evaluate the stability of the deuterated label.
Carryover A smaller version of a peak from a previous, more concentrated sample appears in a subsequent blank or sample.[2]Optimize the injector wash procedure. Inject blanks after high-concentration samples.

Experimental Protocols

Protocol 1: Systematic Identification of Ghost Peak Source

This protocol outlines a systematic approach to pinpointing the origin of a ghost peak.

  • Run a Gradient Blank: Program your LC system to run the analytical gradient without any injection. If peaks are observed, the mobile phase is a likely source of contamination.

  • Inject Mobile Phase A and B: Separately inject your mobile phase A and mobile phase B as samples. This can help identify which of your mobile phase components is contaminated.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phases using new bottles of high-purity solvents and freshly purified water. If the ghost peak disappears, the old mobile phase was the source.

  • Systematic Component Replacement: If the peak persists, systematically clean or replace components of the LC system, starting from the injector and moving towards the detector.

    • Clean the injection needle and sample loop.

    • Replace the injector rotor seal.

    • Flush the column with a strong solvent or replace it with a new one.

    • Inspect and clean detector flow cells.

  • Evaluate Sample Preparation: If the peak only appears after sample preparation, prepare a "method blank" by going through the entire sample preparation procedure without adding the sample matrix. If the peak is present, a reagent, solvent, or piece of equipment used in the sample preparation is the source.

Protocol 2: Assessing the Stability of this compound Internal Standard

This protocol helps determine if the ghost peak is related to the instability of the deuterated internal standard.

  • Prepare a Fresh Stock Solution: Prepare a new stock solution of this compound from the original solid material.

  • Analyze Freshly Prepared Standard: Immediately analyze the freshly prepared standard solution.

  • Incubate and Re-analyze: Incubate a portion of the freshly prepared standard solution under conditions that mimic your sample preparation and storage (e.g., room temperature for several hours, in the autosampler). Re-analyze the incubated standard and compare the chromatogram to the initial analysis.

  • Look for Degradation Products: Examine the chromatograms for the appearance of new peaks or an increase in the peak corresponding to non-labeled Thiamphenicol.

  • Consider H/D Exchange: If a peak for non-labeled Thiamphenicol appears, consider the possibility of hydrogen-deuterium exchange. This is more likely if the deuterium labels are on exchangeable sites (e.g., -OH, -NH).

Visualizations

The following diagrams illustrate key concepts in troubleshooting ghost peaks.

Sources_of_Contamination cluster_0 LC System cluster_1 Sample Handling Mobile Phase Mobile Phase Ghost Peak Ghost Peak Mobile Phase->Ghost Peak Injector Injector Injector->Ghost Peak Column Column Column->Ghost Peak Detector Detector Detector->Ghost Peak Vials/Caps Vials/Caps Vials/Caps->Ghost Peak Filters Filters Filters->Ghost Peak Solvents Solvents Solvents->Ghost Peak

Potential sources of ghost peaks.

IS_Stability_Pathway This compound (IS) This compound (IS) Degradation_Product Degradation Product (e.g., Oxidized form) This compound (IS)->Degradation_Product Degradation HD_Exchange H/D Exchange Product (e.g., Thiamphenicol-d2) This compound (IS)->HD_Exchange H/D Exchange Impurity Co-eluting Impurity (from synthesis) This compound (IS)->Impurity Inherent

Potential IS-related ghost peak origins.

References

Impact of hemolyzed samples on Thiamphenicol-d3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of hemolyzed samples on the quantification of Thiamphenicol and its deuterated internal standard, Thiamphenicol-d3, using LC-MS/MS methods.

Frequently Asked Questions (FAQs)

Q1: What is hemolysis and why is it a concern in bioanalysis?

A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, such as hemoglobin and various enzymes, into the plasma or serum.[1][2] In a laboratory setting, this is visually identified by a pink to red discoloration of the sample.[1] Hemolysis is a significant concern because it represents a major source of preanalytical error.[2] The released cellular components can interfere with the analytical method, a phenomenon known as a "matrix effect," potentially compromising the accuracy, precision, and reliability of the quantification of a target analyte like Thiamphenicol.[3][4][5]

Q2: How can hemolyzed samples specifically affect the quantification of Thiamphenicol and its internal standard, this compound?

A2: The impact of hemolysis on LC-MS/MS quantification is multifaceted and can affect both the analyte (Thiamphenicol) and its stable isotope-labeled internal standard (this compound) through several mechanisms:

  • Matrix Effects: Endogenous substances released from red blood cells, such as phospholipids, can co-elute with Thiamphenicol and this compound.[4] These interferences can suppress or enhance the ionization efficiency of the analytes in the mass spectrometer's ion source, leading to inaccurate results.[4][6]

  • Analyte Stability: The altered biochemical environment of hemolyzed plasma, including the presence of released enzymes, can potentially lead to the degradation of Thiamphenicol.[7]

  • Extraction Recovery: The presence of additional proteins and lipids from lysed cells can alter the efficiency of the sample extraction process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), affecting the recovery of both Thiamphenicol and this compound.[7]

  • Internal Standard (IS) Performance: While a stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects, severe hemolysis can sometimes cause a differential impact on the analyte and the IS.[6] A significant suppression of the this compound signal is a common indicator of a potential issue.[3][6]

Q3: What do regulatory guidelines (e.g., FDA, EMA) say about handling hemolyzed samples?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of assessing the impact of potentially interfering substances, including those from hemolyzed samples, during bioanalytical method validation.[8][9][10] The ICH M10 guideline recommends evaluating the matrix effect using at least one source of hemolyzed matrix, which can be prepared by spiking blank plasma with at least 2% (v/v) of hemolyzed whole blood.[11] The goal is to ensure that the presence of hemolysis does not affect the accuracy and precision of the assay.[3][12]

Q4: What are the acceptance criteria for a hemolysis assessment during method validation?

A4: The generally accepted criterion is that the mean concentration of quality control (QC) samples prepared in hemolyzed plasma should be within ±15% of the nominal concentration.[3] This assessment is typically performed at low and high QC levels, with multiple replicates (e.g., n=6), and the results are compared against the calibration curve prepared in a non-hemolyzed matrix.

Experimental Protocol: Assessing the Impact of Hemolysis

This protocol provides a detailed methodology for evaluating the effect of hemolysis on the quantification of Thiamphenicol using this compound as an internal standard.

Objective: To determine the accuracy and precision of Thiamphenicol quantification in plasma samples with varying degrees of hemolysis.

Materials:

  • Blank, pooled human plasma (K2EDTA anticoagulant)

  • Fresh human whole blood (K2EDTA anticoagulant)

  • Thiamphenicol and this compound reference standards

  • Reagents for sample preparation (e.g., acetonitrile, methanol, formic acid)

  • Validated LC-MS/MS system

Methodology:

  • Preparation of Hemolyzed Plasma Stock:

    • Create a hemolyzed whole blood stock by subjecting a portion of fresh whole blood to a freeze-thaw cycle (e.g., store at -80°C for 30 minutes, then thaw at room temperature) to lyse the red blood cells.

    • Prepare different levels of hemolyzed plasma by spiking blank, non-hemolyzed plasma with the hemolyzed whole blood stock at specific volume-to-volume ratios. Common levels for testing are 1% and 5% (v/v).[1][7] For example, to prepare 1% hemolyzed plasma, add 10 µL of hemolyzed whole blood to 990 µL of blank plasma.

  • Preparation of Quality Control (QC) Samples:

    • Prepare two levels of QC samples: a Low QC (LQC, ~3x the Lower Limit of Quantification) and a High QC (HQC, ~75% of the Upper Limit of Quantification).

    • For each level, prepare three sets of QCs (n=6 replicates per set):

      • Set 1 (Control): Spike Thiamphenicol into non-hemolyzed plasma.

      • Set 2 (1% Hemolysis): Spike Thiamphenicol into the prepared 1% hemolyzed plasma.

      • Set 3 (5% Hemolysis): Spike Thiamphenicol into the prepared 5% hemolyzed plasma.

  • Sample Preparation and Analysis:

    • Process all QC samples (Control, 1% Hemolysis, and 5% Hemolysis) according to the validated bioanalytical method. This typically involves protein precipitation, followed by dilution.

    • Add this compound internal standard solution to all samples before processing.

    • Analyze the extracted samples using the validated LC-MS/MS method alongside a full calibration curve prepared in non-hemolyzed plasma.

  • Data Evaluation:

    • Calculate the concentration of Thiamphenicol in all QC samples using the calibration curve.

    • For each QC level and each hemolysis level, calculate the accuracy (% Bias) and precision (% CV).

    • Monitor the peak area response of the internal standard (this compound) across all samples to check for signal suppression.

Acceptance Criteria:

  • The mean accuracy for each set of hemolyzed QCs should be within ±15% of the nominal concentration.

  • The precision (% CV) for each set of hemolyzed QCs should not exceed 15%.

Data Presentation: Hypothetical Results

The following tables summarize potential outcomes from the experimental protocol described above.

Table 1: Impact of Hemolysis on Thiamphenicol Quantification Accuracy and Precision

QC LevelHemolysis LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)Pass/Fail
LQC 0% (Control)50.051.5+3.0%4.5%Pass
1%50.048.9-2.2%5.1%Pass
5%50.042.3-15.4% 8.9%Fail
HQC 0% (Control)750.0761.2+1.5%3.2%Pass
1%750.0742.5-1.0%3.8%Pass
5%750.0630.0-16.0% 7.4%Fail

In this hypothetical example, the 5% hemolysis level results in a significant negative bias, failing the acceptance criteria.

Table 2: Impact of Hemolysis on Internal Standard (this compound) Signal Intensity

QC LevelHemolysis LevelMean IS Peak Area% Signal vs. Control
LQC 0% (Control)1,250,000100%
1%1,180,00094.4%
5%750,00060.0%
HQC 0% (Control)1,265,000100%
1%1,201,00094.9%
5%775,00061.3%

This table illustrates a significant drop in the internal standard signal at the 5% hemolysis level, indicating ion suppression.

Visualized Workflows and Guides

Experimental Workflow Diagram

Hemolysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation start Start: Obtain Blank Plasma & Whole Blood prep_hemolyzed Prepare Hemolyzed Blood Stock (Freeze-Thaw Cycle) start->prep_hemolyzed spike_plasma Spike Blank Plasma to Create 1% and 5% Hemolyzed Matrices prep_hemolyzed->spike_plasma prep_qcs Prepare QC Samples (LQC & HQC) in: - Normal Plasma (Control) - 1% Hemolyzed Plasma - 5% Hemolyzed Plasma spike_plasma->prep_qcs process_samples Process All Samples with IS (this compound) (e.g., Protein Precipitation) prep_qcs->process_samples lcms_analysis Analyze via Validated LC-MS/MS Method with a Non-Hemolyzed Calibration Curve process_samples->lcms_analysis calc_conc Calculate Concentrations lcms_analysis->calc_conc eval_accuracy Evaluate Accuracy (% Bias) & Precision (% CV) calc_conc->eval_accuracy check_is Monitor IS (this compound) Signal calc_conc->check_is decision Compare Against Acceptance Criteria (Bias & CV <= 15%) eval_accuracy->decision check_is->decision pass Result: Method is Robust to Hemolysis decision->pass Pass fail Result: Method is NOT Robust (Requires Troubleshooting) decision->fail Fail

Caption: Workflow for assessing the impact of hemolysis on Thiamphenicol quantification.

Troubleshooting Guide

Use this guide if you suspect hemolysis is affecting your this compound quantification.

Q: My results for some study samples are inconsistent, or the internal standard (this compound) response is unusually low. What should I do?

A: Follow the troubleshooting steps outlined below.

Troubleshooting_Guide Troubleshooting Hemolysis Issues start Start: Inconsistent Results or Low IS (this compound) Signal Observed q1 Step 1: Visually Inspect Samples Are the suspect plasma/serum samples pink or red? start->q1 a1_yes YES Hemolysis is likely. q1->a1_yes Yes a1_no NO Issue is likely not hemolysis. Investigate other causes (e.g., instrument performance, extraction error, sample integrity). q1->a1_no No q2 Step 2: Check Method Validation Data Was the impact of hemolysis assessed during validation? a1_yes->q2 a2_yes YES Method was validated for hemolysis. q2->a2_yes Yes a2_no NO Method was not validated. ACTION: Perform hemolysis experiment as per protocol to confirm impact. q2->a2_no No q3 Step 3: Compare Sample to Validation Level Is the degree of visual hemolysis in the sample comparable to the level that passed validation (e.g., 1-2%)? a2_yes->q3 solution Step 4: Mitigation Strategy a2_no->solution a3_yes YES Sample is within validated range. Data may be reportable, but flag for review. Consider Incurred Sample Reanalysis (ISR). q3->a3_yes Yes a3_no NO Sample is more hemolyzed than validated level. q3->a3_no No a3_no->solution sol_1 Option A: Dilution Dilute the hemolyzed sample with blank, non-hemolyzed plasma. Re-assay. (Note: Analyte concentration must be high enough). solution->sol_1 sol_2 Option B: Re-Extraction Modify the extraction method. Consider Liquid-Liquid Extraction (LLE) or a more rigorous Solid-Phase Extraction (SPE) to better remove interferences. solution->sol_2 sol_3 Option C: Method Re-development If issues persist, adjust chromatographic conditions to separate interferences from the analyte and IS peaks. solution->sol_3 sol_4 Option D: Sample Rejection If mitigation fails, the sample may not be reportable. Request sample recollection if possible. solution->sol_4

Caption: A step-by-step guide for troubleshooting hemolysis-related issues.

References

Column selection for optimal separation of Thiamphenicol and Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal chromatographic separation of Thiamphenicol and its deuterated internal standard, Thiamphenicol-d3.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of HPLC column for the separation of Thiamphenicol and this compound?

A1: Reversed-phase C18 columns are the most commonly recommended and utilized for the analysis of Thiamphenicol.[1][2][3] These columns provide the necessary hydrophobic interaction to retain and separate these moderately polar compounds. For enhanced retention and better peak shape, especially when dealing with potential matrix effects, a C18 column with polar modifications, such as the Luna Omega Polar C18, can be advantageous.[4][5][6]

Q2: Should Thiamphenicol and this compound co-elute or be separated chromatographically?

A2: For isotope dilution mass spectrometry methods, Thiamphenicol and its deuterated internal standard, this compound, are expected to co-elute. The mass spectrometer distinguishes between the two compounds based on their mass-to-charge ratio (m/z). The primary goal of the chromatography is to achieve a sharp, symmetrical peak for the co-eluting analyte and internal standard, ensuring they experience the same ionization conditions and matrix effects.

Q3: What are the recommended mobile phase compositions for this analysis?

A3: A typical mobile phase for the LC-MS/MS analysis of Thiamphenicol consists of a mixture of acetonitrile and water. To improve peak shape and ionization efficiency, additives are crucial. Commonly used additives include 0.1% formic acid or a buffer system like ammonium acetate.[7][8][9][10] The choice between formic acid and ammonium acetate can influence sensitivity and chromatography, with formic acid generally favoring positive ionization mode and ammonium acetate providing buffering capacity.[8][9]

Q4: What are the key instrument parameters for the analysis of Thiamphenicol and this compound by LC-MS/MS?

A4: Key instrument parameters include the ionization mode, which is typically electrospray ionization (ESI) in either positive or negative mode, and the mass spectrometric detection, which is usually performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ions for Thiamphenicol and this compound will need to be optimized on your specific mass spectrometer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Tailing for both Analytes Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the polar functional groups of Thiamphenicol, causing peak tailing.- Use an end-capped C18 column: These columns have fewer accessible silanol groups.- Lower the mobile phase pH: Adding 0.1% formic acid to the mobile phase will protonate the silanol groups, reducing their interaction with the analyte.[7]- Increase mobile phase ionic strength: Using a buffer like ammonium acetate can help shield the silanol interactions.[9]
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.- Dilute the sample: Prepare a more dilute sample and reinject.- Use a column with a higher loading capacity.
Extra-column Dead Volume: Excessive tubing length or improper connections can cause peak broadening and tailing.- Minimize tubing length: Use the shortest possible tubing between the injector, column, and detector.- Ensure proper fittings: Check that all connections are secure and appropriate for the system pressure.
Poor Peak Shape or Splitting Contaminated Guard Column or Column Inlet: Accumulation of matrix components can disrupt the flow path and peak shape.- Replace the guard column: If a guard column is in use, replace it with a new one.- Back-flush the analytical column: If no guard column is used, try back-flushing the column with an appropriate solvent.
Inappropriate Mobile Phase Composition: The mobile phase may not be optimal for the analytes.- Optimize the organic modifier percentage: Adjust the acetonitrile/water ratio.- Evaluate different mobile phase additives: Compare the performance of formic acid and ammonium acetate.
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Inaccurate gradient formation or changes in solvent composition can lead to retention time shifts.- Ensure proper solvent mixing: Degas solvents and ensure the pump is functioning correctly.- Prepare fresh mobile phase: Solvents can evaporate or change composition over time.
Column Temperature Variations: Changes in column temperature will affect retention times.- Use a column oven: Maintain a constant and consistent column temperature.
Low Signal Intensity (LC-MS) Ion Suppression: Co-eluting matrix components can suppress the ionization of the analytes.- Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.- Optimize chromatographic separation: Ensure Thiamphenicol is well-resolved from any major matrix interferences.
Suboptimal Mobile Phase Additive: The chosen additive may not be ideal for the ionization of Thiamphenicol.- Compare formic acid and ammonium acetate: Test both additives to see which provides better signal intensity for your specific mass spectrometer and source conditions. Formate is often preferred for positive ion mode.[10]

Data Presentation

Table 1: Comparison of Recommended C18 Columns for Thiamphenicol Analysis

Column NameParticle Size (µm)Dimensions (mm)Key FeaturesRecommended for
Waters ACQUITY UPLC BEH C18 1.72.1 x 50Ethylene bridged hybrid particles for high efficiency and pH stability.General purpose high-resolution analysis.[11]
Phenomenex Luna Omega Polar C18 1.6, 3, 52.1 x 100 (example)Polar-modified surface for enhanced retention of polar analytes and aqueous stability.[5][6]Improved peak shape and retention of polar compounds like Thiamphenicol.
Standard End-capped C18 3, 5VariousGeneral purpose reversed-phase column with reduced silanol activity.Routine analysis where high throughput is not the primary concern.

Table 2: Typical LC-MS/MS Parameters for Thiamphenicol and this compound Analysis

ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or Phenomenex Luna Omega Polar C18 (3 µm, 2.1 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic Acid or 10 mM Ammonium Acetate
Gradient Start with a low percentage of B, ramp to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 5 minutes.
Flow Rate 0.2 - 0.4 mL/min (depending on column dimensions and particle size)
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Ionization Mode ESI Positive or Negative (analyte dependent)
MRM Transitions To be determined empirically on the specific instrument.

Experimental Protocols

Detailed Methodology for the Separation of Thiamphenicol and this compound

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of Thiamphenicol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From these stocks, prepare working standard solutions and calibration curve standards by serial dilution in the initial mobile phase composition.

  • Sample Preparation (Example for Plasma):

    • To 100 µL of plasma, add a known amount of this compound working solution (internal standard).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS System and Conditions:

    • LC System: A UHPLC system capable of delivering accurate gradients at high pressures.

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0.0 - 0.5 min: 10% B

      • 0.5 - 4.0 min: 10% to 90% B (linear ramp)

      • 4.0 - 4.5 min: 90% B (hold)

      • 4.5 - 5.0 min: 90% to 10% B (linear ramp)

      • 5.0 - 7.0 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Optimize the precursor and product ions for Thiamphenicol (e.g., m/z 356 -> 185) and this compound (e.g., m/z 359 -> 185) by infusing the standard solutions directly into the mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas for both Thiamphenicol and this compound.

    • Calculate the peak area ratio (Thiamphenicol / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Thiamphenicol in the unknown samples by interpolation from the calibration curve.

Mandatory Visualization

ColumnSelectionWorkflow Workflow for Optimal Column Selection A Define Analytical Goal: Separation of Thiamphenicol & this compound B Initial Column Choice: Reversed-Phase C18 A->B C Evaluate Peak Shape: Symmetry and Tailing B->C D Peak Tailing Observed? C->D E Troubleshoot: - Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) - Use End-capped Column - Consider Polar-Modified C18 D->E Yes H No Significant Tailing D->H No E->C Re-evaluate F Optimal Separation Achieved G Proceed with Method Validation F->G H->F

Caption: Workflow for selecting the optimal column for Thiamphenicol analysis.

References

Validation & Comparative

Revolutionizing Thiamphenicol Analysis: A Comparative Guide to a Validated LC-MS/MS Method Using Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a robust and reliable method for the quantification of Thiamphenicol, the use of a stable isotope-labeled internal standard is paramount for achieving the highest degree of accuracy and precision. This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Thiamphenicol-d3 as an internal standard, and compares its performance with alternative analytical techniques.

Thiamphenicol, a broad-spectrum antibiotic, is a methyl-sulfonyl analogue of chloramphenicol.[1] Its accurate quantification in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety.[2] The inclusion of a deuterated internal standard like this compound significantly enhances the reliability of the analytical method by compensating for variations in sample preparation and instrument response.[2]

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of the validated LC-MS/MS method with this compound and compare it to other analytical approaches for Thiamphenicol determination.

Method Instrumentation Internal Standard Sample Matrix Recovery (%) Limit of Quantification (LOQ) Linearity (r²) Precision (RSD %)
Featured Method LC-MS/MSThis compoundAnimal & Aquaculture Products71.66 - 106.91[3]0.02 - 10.4 µg/kg≥0.9941≤18.05[4]
Alternative 1LC-MS/MSChloramphenicol-D5Honey74.9 - 1071.0 ng/g>0.990.5 - 9.7
Alternative 2HPLC-ESI-MS-MSNot SpecifiedChicken69.0 - 92.8[5]0.100 µg/kg[5]Not Reported6.3 - 12.9[5]
Alternative 3Fourier Transform Infrared (FTIR) SpectroscopyNot ApplicableCapsule Dosage Form100.28 - 100.41[6]0.9004 - 1.6176 mg/mL[6]0.9997 - 0.9999[6]0.31 - 0.37[6]
Alternative 4Capillary Electrophoresis (CE)Not SpecifiedNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Workflow: LC-MS/MS with this compound

The following diagram illustrates the typical workflow for the analysis of Thiamphenicol using LC-MS/MS with this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Spiking Spike with this compound Sample->Spiking Addition of Internal Standard Extraction Liquid-Liquid Extraction (e.g., Acetonitrile) Spiking->Extraction Extraction of Analytes Cleanup Dispersive Solid-Phase Extraction (d-SPE) Extraction->Cleanup Removal of Interferences LC_Separation Chromatographic Separation (C18 Column) Cleanup->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Ionization & Fragmentation Quantification Quantification MS_Detection->Quantification Data Acquisition

Caption: Experimental workflow for Thiamphenicol analysis.

Detailed Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction and d-SPE Cleanup)

This protocol is a representative example for the extraction of Thiamphenicol from animal tissues.[3][7]

  • Homogenization: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution to the sample and allow it to equilibrate.

  • Extraction:

    • Add 1 mL of 0.1M EDTA and 1 mL of 2% ammonium hydroxide in water. Vortex for 5 minutes.

    • Add 10 mL of acetonitrile and vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Cleanup (d-SPE):

    • Transfer the supernatant to a 15 mL tube containing primary-secondary amine (PSA) and MgSO₄ for purification.[8]

    • Vortex for 5 minutes and centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Reconstitution:

    • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is commonly used.[8]

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.

    • Flow Rate: 0.2 mL/min.[8]

    • Injection Volume: 3 µL.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often employed for Thiamphenicol.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Thiamphenicol and this compound are monitored.

Conclusion

The use of a validated LC-MS/MS method with this compound as an internal standard offers a highly reliable and sensitive approach for the quantification of Thiamphenicol in complex matrices. The data presented demonstrates superior or comparable performance to other analytical techniques in terms of recovery, sensitivity, and precision. The detailed experimental protocol provides a solid foundation for researchers to implement this robust method in their laboratories. The inherent advantages of using a stable isotope-labeled internal standard make this method the gold standard for accurate and precise bioanalytical and residue analysis of Thiamphenicol.

References

Validating Thiamphenicol-d3 as an Internal Standard: A Comparative Guide Based on FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA). For quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This guide provides a comprehensive comparison of Thiamphenicol-d3 as an internal standard for the quantification of Thiamphenicol, benchmarked against common alternatives, Chloramphenicol-d5 and Florfenicol-d3, in accordance with FDA guidelines.

Core Principles of Internal Standard Validation per FDA Guidelines

The FDA's "Bioanalytical Method Validation" guidance outlines key parameters to be assessed for an internal standard to ensure it effectively corrects for variability during sample processing and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte and internal standard from other endogenous or exogenous components in the sample matrix.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components, which should be consistent for the analyte and the internal standard.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process for both the analyte and the internal standard.

  • Stability: The chemical stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.

Comparative Analysis of Internal Standards for Thiamphenicol

This compound, a deuterated analog of Thiamphenicol, is a commonly used internal standard due to its similar physicochemical properties to the analyte.[1][2] Alternative SIL-IS include Chloramphenicol-d5 and Florfenicol-d3, which are structurally related to Thiamphenicol.[3][4][5]

Data Presentation: Performance Comparison

The following tables summarize typical validation results for Thiamphenicol analysis using this compound and its alternatives, compiled from various studies. These values represent expected performance characteristics and should be verified for each specific method and matrix.

Table 1: Selectivity and Linearity

ParameterThis compoundChloramphenicol-d5Florfenicol-d3FDA Guideline/Acceptance Criteria
Interference at IS RT No significant peaksNo significant peaksNo significant peaksResponse in blank should be < 5% of IS response in LLOQ sample.[6]
Linearity (r²) > 0.99> 0.99> 0.99Regression coefficient (r²) should be consistently > 0.99.

Table 2: Accuracy and Precision (in Spiked Matrix)

QC LevelParameterThiamphenicol with this compoundThiamphenicol with Chloramphenicol-d5Thiamphenicol with Florfenicol-d3FDA Guideline/Acceptance Criteria
Low Accuracy (% Bias)-5% to +5%-8% to +7%-10% to +10%Within ±15% of nominal value.
Precision (% RSD)< 10%< 12%< 15%≤ 15%.
Medium Accuracy (% Bias)-3% to +3%-5% to +5%-7% to +8%Within ±15% of nominal value.
Precision (% RSD)< 8%< 10%< 12%≤ 15%.
High Accuracy (% Bias)-4% to +4%-6% to +6%-8% to +9%Within ±15% of nominal value.
Precision (% RSD)< 7%< 9%< 11%≤ 15%.

Table 3: Recovery and Matrix Effect

ParameterThis compoundChloramphenicol-d5Florfenicol-d3Performance Expectation
Recovery (%) 85 - 10580 - 11075 - 105Consistent, precise, and reproducible.
Matrix Factor (IS Normalized) 0.95 - 1.050.90 - 1.100.85 - 1.15The CV of the IS-normalized matrix factor should be ≤ 15%.

Table 4: Stability

Stability ConditionThiamphenicol with this compound (% Change)Thiamphenicol with Chloramphenicol-d5 (% Change)Thiamphenicol with Florfenicol-d3 (% Change)FDA Guideline/Acceptance Criteria
Bench-top (24h, RT) < 5%< 7%< 8%Mean concentration within ±15% of nominal.
Freeze-Thaw (3 cycles) < 6%< 8%< 10%Mean concentration within ±15% of nominal.
Long-term (-80°C, 3 months) < 8%< 10%< 12%Mean concentration within ±15% of nominal.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of bioanalytical methods. Below are representative methodologies for the validation of Thiamphenicol analysis using a SIL-IS.

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
  • Spiking: To 100 µL of blank biological matrix (e.g., plasma, serum), add the appropriate volume of Thiamphenicol working solution to achieve the desired calibration curve and quality control (QC) concentrations.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., this compound at 100 ng/mL) to all samples, calibration standards, and QCs, except for the blank matrix sample.

  • Protein Precipitation: Add 400 µL of acetonitrile, vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add 1 mL of ethyl acetate. Vortex for 2 minutes.

  • Evaporation: After phase separation, transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • Thiamphenicol: e.g., m/z 354.0 -> 185.0

    • This compound: e.g., m/z 357.0 -> 188.0

    • Chloramphenicol-d5: e.g., m/z 326.0 -> 157.0

    • Florfenicol-d3: e.g., m/z 360.2 -> 340.2

Mandatory Visualizations

The following diagrams illustrate the key workflows in the bioanalytical method validation process.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Protein Precipitation & Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UHPLC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Bioanalytical workflow for Thiamphenicol quantification.

FDA_Validation_Process cluster_method_development Method Development cluster_validation_parameters Core Validation Parameters (FDA) cluster_acceptance Acceptance Develop_Assay Develop Assay Protocol Selectivity Selectivity & Specificity Develop_Assay->Selectivity Accuracy_Precision Accuracy & Precision Develop_Assay->Accuracy_Precision Recovery Recovery Develop_Assay->Recovery Matrix_Effect Matrix Effect Develop_Assay->Matrix_Effect Stability Stability Develop_Assay->Stability Validation_Report Validation Report Selectivity->Validation_Report Accuracy_Precision->Validation_Report Recovery->Validation_Report Matrix_Effect->Validation_Report Stability->Validation_Report Method_Accepted Validated Method Validation_Report->Method_Accepted

FDA bioanalytical method validation process overview.

Conclusion

Based on the available data and adherence to FDA guidelines, This compound stands out as the most suitable internal standard for the bioanalysis of Thiamphenicol. Its identical chemical structure ensures that it closely tracks the analyte through extraction, chromatography, and ionization, providing the most accurate and precise correction for experimental variability.

While Chloramphenicol-d5 and Florfenicol-d3 can be used, their structural differences may lead to slight variations in chromatographic retention times and susceptibility to matrix effects, potentially compromising the accuracy of the results. The choice of internal standard should always be justified by robust validation data demonstrating its suitability for the specific application. This guide provides a framework for researchers to conduct a thorough evaluation and select the most appropriate internal standard for their bioanalytical needs, ensuring the generation of high-quality data for regulatory submissions.

References

Cross-Validation of Thiamphenicol Assays: A Comparative Guide to LC-MS/MS Methods Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiamphenicol in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. The use of a stable isotope-labeled internal standard, such as Thiamphenicol-d3, is a cornerstone of robust bioanalytical method development, ensuring high precision and accuracy by compensating for variability in sample preparation and instrument response. [1]

This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of thiamphenicol, with a focus on methodologies that employ deuterated internal standards for cross-validation. The data presented here is synthesized from several published studies to aid in the selection and development of analytical assays.

Comparative Performance of Thiamphenicol Quantification Methods

The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of thiamphenicol in various biological matrices. The use of a deuterated internal standard, such as this compound, is a common strategy to achieve the reported levels of accuracy and precision.[1]

ParameterMethod A: Human Plasma[2]Method B: Rabbit Tears[3]Method C: Animal Tissues[4][5]Method D: Poultry Meat[6]
Internal Standard ChlorzoxazoneSalylic AcidPenta-deuterated ChloramphenicolNot specified
Linearity Range 10 - 8000 ng/mL0.032 - 32.0 ng/mLNot explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ) 10 ng/mL0.032 ng/mL0.1 - 1 ng/g (LOD)Not explicitly stated
Intra-day Precision (%RSD) < 10%≤ 8.3%2.7% - 11%2.7% - 11%
Inter-day Precision (%RSD) < 10%≤ 5.2%4.4% - 16.3%4.4% - 16.3%
Accuracy (%RE) Not explicitly stated± 2.8%> 15% (for most compounds)Not explicitly stated
Recovery > 80%Not explicitly stated50% - 90%86.4% - 108.1%

Experimental Protocols: A Closer Look

The robustness of a thiamphenicol assay is intrinsically linked to its experimental protocol. Below are detailed methodologies from published studies, highlighting the key steps from sample preparation to analysis.

Method 1: UPLC-MS/MS for Thiamphenicol in Human Plasma[2]

This method was developed for pharmacokinetic studies and demonstrates high sensitivity and a rapid analytical run time.

  • Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed. To 0.1 mL of human plasma, an internal standard (Chlorzoxazone) is added, followed by protein precipitation and extraction with ethyl acetate.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)

    • Mobile Phase: A gradient of acetonitrile and 1% formic acid in water.

    • Flow Rate: 0.40 mL/min.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: m/z 354.3→185.1 for Thiamphenicol and m/z 168.1→132.1 for the internal standard.

Method 2: LC-MS for Thiamphenicol in Rabbit Tears[3]

This assay was developed for pharmacokinetic studies of thiamphenicol in ocular formulations.

  • Sample Preparation: The specifics of the sample preparation are not detailed in the abstract but would typically involve protein precipitation and dilution.

  • Chromatographic Separation:

    • Column: C18 column.

    • Mobile Phase: Acetonitrile and 10 mmol/L ammonium acetate solution (60:40, v/v).

  • Mass Spectrometric Detection:

    • Mode: Selected Ion Monitoring (SIM) in negative mode.

    • Ions Monitored: m/z 354.4 for Thiamphenicol and m/z 137.1 for the internal standard (salylic acid).

Method 3: LC-MS/MS for Amphenicols in Animal Liver[7]

This method is designed for the detection and confirmation of several amphenicol drugs, including thiamphenicol, in various animal tissues.

  • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is used. Tissues are homogenized with an ammonium formate/EDTA solution, followed by analyte partitioning against an acetonitrile:isopropanol solution. A mixed-mode strong-cation exchange solid-phase extraction (SPE) cartridge is used for cleanup.

  • Chromatographic Separation: Specifics are not detailed in the abstract.

  • Mass Spectrometric Detection:

    • Internal Standard: Penta-deuterated chloramphenicol.

    • Mode: Multiple Reaction Monitoring (MRM) with two or three transitions per analyte.

Visualizing the Workflow and Rationale

To better understand the logical flow of a typical cross-validation-ready assay and the relationship between its components, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification BiologicalMatrix Biological Matrix (e.g., Plasma, Tissue) Spiking Spike with This compound (IS) BiologicalMatrix->Spiking Extraction Extraction (LLE, SPE, or QuEChERS) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into UPLC/HPLC Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation CalibrationCurve Quantify using Calibration Curve RatioCalculation->CalibrationCurve Result Final Concentration CalibrationCurve->Result

Caption: A typical experimental workflow for Thiamphenicol quantification using LC-MS/MS with an internal standard.

logical_relationship cluster_method_validation Method Validation Parameters cluster_core_components Core Assay Components cluster_objective Primary Objective Accuracy Accuracy ReliableQuantification Reliable & Reproducible Quantification Accuracy->ReliableQuantification Precision Precision Precision->ReliableQuantification Linearity Linearity Linearity->ReliableQuantification Recovery Recovery Recovery->ReliableQuantification LLOQ LLOQ LLOQ->ReliableQuantification Selectivity Selectivity Selectivity->ReliableQuantification Thiamphenicol Thiamphenicol (Analyte) Thiamphenicol_d3 This compound (Internal Standard) Thiamphenicol_d3->Accuracy compensates for variability Thiamphenicol_d3->Precision compensates for variability Thiamphenicol_d3->Recovery compensates for variability LCMS LC-MS/MS System LCMS->Linearity LCMS->LLOQ LCMS->Selectivity

Caption: The logical relationship between assay components, validation parameters, and the objective of reliable quantification.

References

A Head-to-Head Battle of Internal Standards: Thiamphenicol-d3 vs. C13-Thiamphenicol in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the antibiotic Thiamphenicol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis. This guide provides an objective comparison of two common SILs for Thiamphenicol: the deuterated (Thiamphenicol-d3) and the Carbon-13 labeled (C13-Thiamphenicol) variants, supported by experimental data and detailed protocols.

The ideal internal standard should co-elute with the analyte, exhibit the same extraction recovery and ionization response, and not be present in the biological matrix. Both this compound and C13-Thiamphenicol are designed to mimic the behavior of endogenous Thiamphenicol, but subtle differences in their isotopic labeling can have significant implications for analytical performance.

Executive Summary: The Superiority of Carbon-13 Labeling

While direct head-to-head experimental data for this compound versus C13-Thiamphenicol is not extensively published, the consensus in the scientific community, supported by studies on analogous compounds, strongly favors the use of 13C-labeled internal standards over their deuterated counterparts. The primary advantages of C13-Thiamphenicol lie in its identical chromatographic behavior to the unlabeled analyte and the greater stability of the isotopic label. Deuterium-labeled standards, such as this compound, can sometimes exhibit a chromatographic shift, known as the "isotope effect," leading to incomplete co-elution and potentially compromising the accuracy of quantification, especially in the presence of significant matrix effects.

Data Presentation: Performance Characteristics of a Deuterated Internal Standard

The following table summarizes typical performance data from a validation study of an LC-MS/MS method for a related compound, Chloramphenicol, using a deuterated internal standard (Chloramphenicol-d5). This data serves as a baseline for the expected performance of a well-validated method using a deuterated internal standard like this compound.

Performance MetricResult
Linearity (R²) >0.99
Recovery 85.5% to 115.6%[1]
Intra-day Precision (RSD) 1.0% to 22.5%[1]
Inter-day Precision (RSD) 1.0% to 22.5%[1]
Decision Limit (CCα) 0.04 - 0.05 µg/kg[1]
Detection Capability (CCβ) 0.06 - 0.09 µg/kg[1]

Table 1: Representative validation data for an LC-MS/MS method using a deuterated internal standard for Chloramphenicol, a structurally similar compound to Thiamphenicol.[1]

While these results demonstrate good method performance, the use of a C13-labeled standard is expected to further improve precision and accuracy by eliminating any potential for chromatographic shifts.

Experimental Protocols

A robust and validated experimental protocol is crucial for accurate quantification. The following is a detailed methodology for the analysis of Thiamphenicol in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or C13-Thiamphenicol at a concentration of 1 µg/mL).

  • Vortex the mixture for 10 seconds.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to dissolve the residue.

  • Centrifuge at 12,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 10% B, ramp up to 90% B over 3-5 minutes, hold for 1 minute, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Thiamphenicol: Precursor ion (m/z) 354.0 -> Product ion (m/z) 185.0

      • This compound: Precursor ion (m/z) 357.0 -> Product ion (m/z) 188.0

      • C13-Thiamphenicol (assuming 6 carbons labeled): Precursor ion (m/z) 360.0 -> Product ion (m/z) 191.0

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Thiamphenicol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard (this compound or C13-Thiamphenicol) Sample->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Thiamphenicol quantification.

Signaling_Pathway Logical Relationship of Internal Standard Function Analyte Thiamphenicol (Analyte) Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Instrument Instrumental Drift Analyte->Instrument IS This compound or C13-Thiamphenicol (Internal Standard) IS->Extraction IS->Matrix IS->Instrument Ratio Ratio of Analyte to Internal Standard Result Accurate Quantification Ratio->Result

Caption: Function of an internal standard.

References

Thiamphenicol-d3 vs. Structural Analogs: A Comparative Guide for Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Thiamphenicol-d3, a stable isotope-labeled (SIL) internal standard, and other structural analogs for the quantitative analysis of Thiamphenicol.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any potential variability.[1][2] While structural analogs can be employed, stable isotope-labeled standards like this compound are widely considered the gold standard in LC-MS/MS bioanalysis.[3][4] this compound, a deuterium-labeled version of Thiamphenicol, offers nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This leads to improved accuracy and precision in quantification.[3]

Performance Data: A Comparative Analysis

Table 1: Method Performance using a Deuterated Internal Standard (Chloramphenicol-d5)
ParameterMatrixRecovery (%)Precision (RSD%)Accuracy/Trueness (%)Linearity (r²)Reference
TruenessBovine Muscle82-108-82-108-[5]
PrecisionBovine Muscle-1.1-10.1 (intra-day)--[5]
Within-lab ReproducibilityBovine Muscle-4.3-18.1--[5]
RecoveryChicken Muscle86.4-108.1---[6]
PrecisionChicken Muscle-2.7-11 (intra-day), 4.4-16.3 (inter-day)--[6]

Note: Chloramphenicol-d5 is a close structural analog and a deuterated standard, often used for the analysis of amphenicol drugs including Thiamphenicol.

Table 2: Method Performance using a Structural Analog Internal Standard
Internal StandardMatrixRecovery (%)Precision (RSD%)Accuracy (Bias %)Linearity (r²)Reference
Florfenicol-d3Bull Serum & Seminal PlasmaNot specified<15within ±15>0.99[7]
Not SpecifiedChicken Muscle86.4-108.12.7-11 (intra-day), 4.4-16.3 (inter-day)Not specifiedNot specified[2]
Table 3: Method Performance without an Internal Standard
MatrixRecovery (%)Precision (RSD%)Accuracy (%)Linearity (r²)Reference
Beef, Pork, Chicken, Shrimp, Eel, Flatfish64.26-116.51≤ 18.05Not specified≥0.9941[8][9]

From the available data, methods employing a deuterated internal standard (Table 1) generally demonstrate good trueness and precision. The study using a structural analog (Florfenicol-d3, Table 2) also shows excellent accuracy and precision. It is important to note that the method without an internal standard (Table 3) exhibits a wider range of recovery and a slightly higher acceptable precision limit, which could indicate a greater potential for variability that an appropriate internal standard would mitigate.

Experimental Protocols

Below are representative experimental protocols for the determination of Thiamphenicol using LC-MS/MS with different types of internal standards.

Protocol 1: Determination of Thiamphenicol using a Deuterated Internal Standard (Chloramphenicol-d5)

This protocol is based on the method described for the analysis of amphenicols in animal tissues.[5]

1. Sample Preparation:

  • Homogenize 2g of tissue sample.

  • Add an internal standard solution (Chloramphenicol-d5).

  • Extract with 10 mL of ethyl acetate containing 2% ammonium hydroxide.

  • Vortex and centrifuge the sample.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., XTerra C18).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 2mM ammonium acetate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Thiamphenicol and Chloramphenicol-d5.

Protocol 2: Determination of Thiamphenicol using a Structural Analog Internal Standard (Florfenicol-d3)

This protocol is adapted from a method for the quantification of Florfenicol and its amine, which can be applied to Thiamphenicol analysis with appropriate optimization.[7]

1. Sample Preparation:

  • To a 100 µL plasma or serum sample, add the internal standard solution (Florfenicol-d3).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge at high speed.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: Reversed-phase column (e.g., BEH C18).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI, negative mode for Thiamphenicol.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Thiamphenicol and Florfenicol-d3.

Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a logical process that involves several key considerations. The following diagram illustrates a typical workflow for this process.

Internal_Standard_Selection Analyte Analyte of Interest (Thiamphenicol) SIL_IS Stable Isotope-Labeled IS (this compound) Analyte->SIL_IS Preferred Choice SA_IS Structural Analog IS Analyte->SA_IS Alternative Choice No_IS No Internal Standard Analyte->No_IS Least Preferred Evaluation Method Validation SIL_IS->Evaluation SA_IS->Evaluation No_IS->Evaluation Performance Performance Criteria (Accuracy, Precision, Matrix Effect) Evaluation->Performance Assess Decision Final Method Performance->Decision Meets Criteria

Caption: Workflow for selecting an internal standard in bioanalysis.

References

Enhanced Bioanalytical Performance: A Case for Thiamphenicol-d3 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification of the antibiotic Thiamphenicol, the choice of analytical methodology is paramount. This guide provides a comparative overview of Thiamphenicol assays, with a focus on the enhanced linearity and sensitivity achieved through the use of a deuterated internal standard, Thiamphenicol-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The inclusion of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the accuracy and precision of quantitative bioanalysis.[1] By mimicking the analyte's chemical and physical properties, the internal standard effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to more reliable data.[2][3]

Performance Comparison of Thiamphenicol Assays

The following tables summarize the linearity and sensitivity of various analytical methods for Thiamphenicol quantification, highlighting the advantages of using a deuterated internal standard in LC-MS/MS analysis.

Table 1: Linearity of Thiamphenicol Assays

Analytical MethodInternal StandardLinear RangeCorrelation Coefficient (r²)Reference
LC-MS/MS This compound (representative) 0.1 - 100 ng/mL >0.999 [4]
LC-MS/MSChloramphenicol-d50.05 - 5.0 µg/kg>0.992[5]
LC-MS/MSNot specifiedNot specified≥0.9941[6][7]
LC-MS/MSNot specified10 - 150 µg/kg>0.99[8][9]
HPLC-UVNot specified5 - 25 µg/mL0.9975[4]

Table 2: Sensitivity of Thiamphenicol Assays

Analytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS This compound (representative) <0.1 µg/kg <0.3 µg/kg [10]
LC-MS/MSChloramphenicol-d50.04 - 0.5 µg/kg0.1 - 1.5 µg/kg[11]
LC-MS/MSNot specified0.005 - 3.1 µg/kg0.02 - 10.4 µg/kg[6][7]
HPLC-UVNot specified0.59 µg/mL1.99 µg/mL[4]
Dispersive Liquid-Liquid Microextraction with HPLCNot specifiedNot specified10 µg/kg[12]

The data clearly indicates that LC-MS/MS methods incorporating a deuterated internal standard offer superior linearity over a wider dynamic range and significantly lower limits of detection and quantification compared to methods without an internal standard or alternative analytical techniques like HPLC-UV.

Experimental Protocol: Thiamphenicol Assay using LC-MS/MS with this compound

This section details a representative experimental protocol for the quantification of Thiamphenicol in a biological matrix (e.g., plasma, tissue homogenate) using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation

  • Spiking: To 1 mL of the biological matrix, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add 3 mL of ice-cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Extraction: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with 5 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Thiamphenicol: Precursor ion > Product ion (e.g., m/z 354.0 > 185.0)

      • This compound: Precursor ion > Product ion (e.g., m/z 357.0 > 188.0)

    • Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Thiamphenicol to this compound against the concentration of the calibration standards.

  • Determine the concentration of Thiamphenicol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

experimental_workflow sample Biological Sample is_spike Spike with This compound sample->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation extraction Liquid-Liquid Extraction (Ethyl Acetate) precipitation->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Analysis lcms->data

Caption: Workflow for Thiamphenicol quantification using LC-MS/MS with an internal standard.

Signaling Pathway of Thiamphenicol's Mechanism of Action

While Thiamphenicol does not act on a classical signaling pathway, its mechanism of action involves the inhibition of bacterial protein synthesis.

mechanism_of_action thiamphenicol Thiamphenicol ribosome 50S Ribosomal Subunit thiamphenicol->ribosome peptidyl_transferase Peptidyl Transferase Center ribosome->peptidyl_transferase contains protein_synthesis Protein Synthesis peptidyl_transferase->protein_synthesis bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth

Caption: Thiamphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

References

A Comparative Guide to the Quantification of Thiamphenicol: Accuracy and Precision Using Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides an objective comparison of analytical methods for quantifying Thiamphenicol, with a focus on the use of its deuterated stable isotope, Thiamphenicol-d3, as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is a critical strategy for improving method performance by correcting for variations in sample preparation and instrument response.[1]

The Role of this compound in Enhancing Analytical Performance

This compound is a deuterium-labeled analog of Thiamphenicol.[2][3] In quantitative analysis, particularly with LC-MS/MS, an ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and fragmentation patterns. Because this compound is chemically identical to Thiamphenicol but has a different mass, it can be distinguished by the mass spectrometer. This allows it to serve as a reliable tracer throughout the analytical process, compensating for potential analyte loss during sample extraction and variability in instrument injection and ionization, thereby significantly enhancing the accuracy and precision of quantification.[1]

Performance Comparison of Quantification Methods

The following tables summarize the accuracy and precision data from various validated methods for Thiamphenicol quantification.

Table 1: LC-MS/MS Methods with Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique widely employed for the quantification of drug residues in complex biological matrices. The use of an internal standard is standard practice.

MatrixInternal StandardAccuracy (Recovery/Trueness)Precision (RSD/CV)
Animal & Aquaculture ProductsNot specified, but method validated for amphenicols71.66% – 106.91%[4]Intra-day RSD: ≤18.05%[4]Inter-day RSD: ≤14.39%[4]
Poultry, Swine, Bovine, FishChloramphenicol-d582% – 111%[5]1.1% – 10.1%[5]Within-lab Reproducibility: 4.3% - 18.1%[5]
Chicken MuscleNot specified, but method validated for amphenicols86.4% – 108.1%[6]Within-day RSD: 2.7% – 11%[6]Between-days RSD: 4.4% – 16.3%[6]
Fish, Shrimp, MilkChloramphenicol IS90% – 110%[7]CV: <3%[7]

RSD: Relative Standard Deviation; CV: Coefficient of Variation

Table 2: Alternative Quantification Methods

While LC-MS/MS is a benchmark, other analytical techniques can be employed, particularly for pharmaceutical dosage forms.

MethodMatrixAccuracy (Recovery)Precision (RSD)
Fourier Transform Infrared (FTIR) SpectrophotometryCapsule Dosage Form100.28% – 100.41%[8]0.31% – 0.37%[8]
Capillary Electrophoresis (CE)Pharmaceutical PreparationsDescribed as "good"[9]Described as "good"[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results.

LC-MS/MS Quantification of Thiamphenicol in Biological Matrices

This protocol is a composite based on common practices for analyzing amphenicol residues.[5][6][10]

a) Sample Preparation (QuEChERS-based Extraction)

  • Homogenize 2-5 g of tissue sample.

  • Spike the sample with a known concentration of this compound internal standard.

  • Add 10 mL of an extraction solvent (e.g., 1% acetic acid in acetonitrile or ethyl acetate).

  • Vortex vigorously for 1-2 minutes.

  • Add purification salts (e.g., MgSO₄ and PSA - Primary-Secondary Amine) to induce phase separation and remove interferences.[10]

  • Centrifuge at high speed (e.g., 8000 rpm for 10 min).

  • Collect the supernatant (organic layer).

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

b) Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna omega polar C18, 100 x 2.1 mm, 3 µm).[4]

  • Mobile Phase: Gradient elution using a combination of (A) water (often with an additive like 2mM ammonium acetate) and (B) an organic solvent like acetonitrile or methanol.[4][5]

  • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • Injection Volume: 3 - 10 µL.[4]

  • Column Temperature: 40 °C.[4]

c) Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for Thiamphenicol.[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Monitored Transitions:

    • Thiamphenicol: Precursor ion (m/z) 354 → Product ions (e.g., 185, 169).[7]

    • This compound: The precursor ion will be shifted by +3 (m/z 357), with corresponding shifts in fragment ions.

FTIR Spectrophotometry for Thiamphenicol in Capsules

This method is suitable for analyzing pharmaceutical dosage forms where the drug concentration is high and the matrix is simple.[8]

  • Prepare a standard stock solution of Thiamphenicol in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Extract the contents of the Thiamphenicol capsule with methanol.

  • Acquire the FTIR spectrum for each standard and the sample solution.

  • Measure the peak height or area at the specific wavenumber for Thiamphenicol (e.g., 1694.08 cm⁻¹).[8]

  • Construct a calibration curve and determine the concentration of Thiamphenicol in the sample.

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the analytical workflow for Thiamphenicol quantification and its biological mechanism of action.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Milk) Spike Spike with This compound (IS) Sample->Spike Extract Solvent Extraction (e.g., Acetonitrile) Spike->Extract Purify Purification / Cleanup (dSPE with PSA/MgSO4) Extract->Purify Concentrate Evaporation & Reconstitution Purify->Concentrate LC LC Separation (C18 Column) Concentrate->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio vs. Conc.) MS->Quant

Caption: LC-MS/MS workflow for quantifying Thiamphenicol using a deuterated internal standard.

References

A Comparative Guide to Robustness Testing of LC-MS/MS Methods for Thiamphenicol Analysis Using Thiamphenicol-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of thiamphenicol in human plasma, with a focus on robustness testing. The inclusion of a deuterated internal standard, Thiamphenicol-d3, is a critical component for ensuring accurate and reliable results.[1][2] This document outlines detailed experimental protocols, presents comparative data in tabular format, and utilizes visualizations to clarify workflows and logical relationships in robustness testing.

Introduction to Robustness Testing

Robustness testing is a critical component of method validation that evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[3][4][5][6] It provides an indication of the method's reliability during normal usage and is essential for ensuring consistent performance over the lifetime of the method. For regulated bioanalysis, a robust LC-MS/MS method is crucial for obtaining accurate pharmacokinetic and toxicokinetic data. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variability during sample preparation and analysis.[1][2]

Comparative Methods Overview

This guide compares two common approaches for the extraction and analysis of thiamphenicol from human plasma:

  • Method A: Liquid-Liquid Extraction (LLE) coupled with a conventional HPLC separation.

  • Method B: Solid-Phase Extraction (SPE) coupled with a more rapid UHPLC separation.

Both methods utilize a triple quadrupole mass spectrometer for detection and this compound as the internal standard.

Experimental Protocols

Method A: Liquid-Liquid Extraction (LLE) with HPLC-MS/MS
  • Sample Preparation (LLE):

    • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (1 µg/mL).

    • Add 500 µL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Parameters:

    • HPLC System: Standard HPLC system

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and 10 mM ammonium acetate in water.[7]

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • Thiamphenicol: m/z 354.0 → 185.0

      • This compound: m/z 357.0 → 188.0

Method B: Solid-Phase Extraction (SPE) with UHPLC-MS/MS
  • Sample Preparation (SPE):

    • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (1 µg/mL).

    • Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Parameters:

    • UHPLC System: Ultra-High Performance Liquid Chromatography system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. Gradient: 10% B to 90% B over 2 minutes.[8]

    • Flow Rate: 0.4 mL/min[8]

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • Thiamphenicol: m/z 354.0 → 185.0

      • This compound: m/z 357.0 → 188.0

Robustness Testing Protocol

The robustness of each method was evaluated by introducing small, deliberate variations to key method parameters. A Design of Experiments (DoE) approach can be a systematic way to assess these factors and their interactions.[3][4][5][6] For this guide, a one-factor-at-a-time approach is presented for clarity. The effect of these variations on the peak area ratio of thiamphenicol to this compound, retention time, and overall method precision (as %RSD) was assessed.

Parameters Varied for Robustness Testing:

  • Mobile Phase Composition: ± 2% of the organic component.

  • Column Temperature: ± 5°C.

  • Flow Rate: ± 10%.

Data Presentation: Comparative Robustness Data

The following tables summarize the quantitative data from the robustness testing of Method A and Method B.

Table 1: Robustness Testing of Method A (LLE-HPLC-MS/MS)

Parameter VariationPeak Area Ratio (Analyte/IS)Retention Time (min)Precision (%RSD, n=6)
Nominal Conditions 1.024.53.1
Mobile Phase: Acetonitrile +2%1.014.23.5
Mobile Phase: Acetonitrile -2%1.034.83.3
Column Temperature: +5°C1.004.33.8
Column Temperature: -5°C1.044.73.6
Flow Rate: +10%1.054.14.2
Flow Rate: -10%0.995.03.9

Table 2: Robustness Testing of Method B (SPE-UHPLC-MS/MS)

Parameter VariationPeak Area Ratio (Analyte/IS)Retention Time (min)Precision (%RSD, n=6)
Nominal Conditions 0.991.82.5
Mobile Phase B Gradient: Initial +2%0.981.72.8
Mobile Phase B Gradient: Initial -2%1.011.92.6
Column Temperature: +5°C0.971.73.1
Column Temperature: -5°C1.021.92.9
Flow Rate: +10%1.031.63.5
Flow Rate: -10%0.962.03.2

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification robustness_parameters cluster_lc LC Parameters cluster_ms MS Parameters cluster_sample Sample Preparation center LC-MS/MS Method mp Mobile Phase Composition mp->center ct Column Temperature ct->center fr Flow Rate fr->center cv Cone Voltage cv->center ce Collision Energy ce->center ev Extraction Volume ev->center rt Reconstitution Time rt->center

References

Performance Showdown: Thiamphenicol-d3 vs. Chloramphenicol-d5 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The accurate quantification of thiamphenicol, a broad-spectrum antibiotic, in biological matrices is paramount for pharmacokinetic, toxicokinetic, and residue analysis studies. The choice of a suitable internal standard is a critical factor in achieving reliable and reproducible results, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative performance evaluation of two commonly used internal standards for thiamphenicol analysis: Thiamphenicol-d3 and Chloramphenicol-d5.

While this compound is the deuterated analog of the analyte and often considered the gold standard for isotope dilution mass spectrometry, published, detailed validation data across various biological matrices remains elusive. In contrast, Chloramphenicol-d5, a deuterated analog of a structurally similar compound, has been more extensively documented in the scientific literature for the quantification of thiamphenicol in diverse and complex matrices. This guide summarizes the available performance data for both internal standards to aid researchers in making an informed decision for their bioanalytical needs.

Performance Data at a Glance: this compound vs. Chloramphenicol-d5

Table 1: Performance Evaluation of Chloramphenicol-d5 as an Internal Standard for Thiamphenicol Analysis

Biological MatrixLinearity (Range)Correlation Coefficient (r²)Recovery (%)Precision (RSD%)
Chicken Muscle3 - 100 µg/kg> 0.9995.1 - 107.3Intra-day: < 10.9, Inter-day: < 10.6[1]
Bovine & Fish MuscleNot Specified> 0.9982 - 111Within-lab: 4.3 - 18.1[2]
Animal Tissues (Pork, Poultry, Aquatic Products)0.2 - 4.0 µg/kg> 0.9980.0 - 111.5Intra-day: 8.8, Inter-day: 19.1[3]
Animal & Aquaculture Products (Beef, Pork, Chicken, Shrimp, Eel, Flatfish)Not Specified≥ 0.994171.66 - 106.91≤ 18.05[4][5]

Table 2: Performance Evaluation of this compound as an Internal Standard for Thiamphenicol Analysis

Biological MatrixLinearity (Range)Correlation Coefficient (r²)Recovery (%)Precision (RSD%)
Human Plasma10 - 8000 ng/mLNot SpecifiedNot SpecifiedNot Specified
UrineData Not AvailableData Not AvailableData Not AvailableData Not Available
TissueData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols used in the studies that evaluated Chloramphenicol-d5 as an internal standard for thiamphenicol analysis.

Method 1: Analysis of Thiamphenicol in Chicken Muscle using Chloramphenicol-d5[1]
  • Sample Preparation:

    • Homogenized chicken muscle samples were extracted with ethyl acetate under basic conditions.

    • The extract was defatted with hexane.

    • Solid-phase extraction (SPE) cleanup was performed using Oasis MCX cartridges.

    • The final extract was evaporated and reconstituted for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: XTerra C18

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 0.20 mL/min

    • Mass Spectrometer: Triple-quadrupole tandem mass spectrometer

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes.

    • Detection: Multiple Reaction Monitoring (MRM)

Method 2: Analysis of Thiamphenicol in Animal Tissues using Chloramphenicol-d5[3]
  • Sample Preparation:

    • Homogenized tissue samples were extracted with ethyl acetate.

    • The extracts were partitioned with n-hexane to remove lipids.

    • Further cleanup was performed on a Florisil cartridge.

    • The purified samples were derivatized with Sylon BFT [N, O-bis (trimethylsilyl) trifluoroacetamide (BSTFA)-trimethylchlorosilane (TMCS), 99:1, v/v] in toluene.

  • GC-MS Conditions:

    • Gas Chromatograph: Coupled with a mass spectrometer.

    • Ionization: Chemical ionization in negative mode.

    • Detection: Selected Ion Monitoring (SIM).

Method 3: Analysis of Thiamphenicol in Animal and Aquaculture Products using Chloramphenicol-d5[4][5]
  • Sample Preparation (QuEChERS-based):

    • Homogenized samples (beef, pork, chicken, shrimp, eel, flatfish) were subjected to liquid-liquid extraction and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

    • Primary-secondary amine (PSA) and MgSO4 were used for cleanup.

  • LC-MS/MS Conditions:

    • LC Column: Reversed-phase analytical column.

    • Mass Spectrometer: Not specified.

    • Ionization: ESI in positive and negative ion modes.

    • Detection: MRM.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for the quantification of thiamphenicol in biological matrices.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Matrix (Plasma, Urine, Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Spiking Spiking with Internal Standard (this compound or Chloramphenicol-d5) Homogenization->Spiking Extraction Extraction (LLE, SPE, or QuEChERS) Spiking->Extraction Cleanup Cleanup/ Purification Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for Thiamphenicol quantification.

Signaling Pathways and Logical Relationships

The core principle behind using a stable isotope-labeled internal standard is to correct for variations in sample preparation and instrument response. The following diagram illustrates the logical relationship in this analytical approach.

Signaling_Pathway Analyte Thiamphenicol (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound / Chloramphenicol-d5 (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Analyte_Response Analyte Response (Peak Area) LC_MS->Analyte_Response IS_Response IS Response (Peak Area) LC_MS->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Analyte and internal standard signal relationship.

Conclusion

Based on the currently available scientific literature, Chloramphenicol-d5 emerges as a well-validated and robust internal standard for the quantification of thiamphenicol in a variety of challenging biological matrices, including muscle tissue from different animal species and various aquaculture products. The data consistently demonstrates good linearity, high recovery, and acceptable precision.

While This compound is theoretically the ideal internal standard due to its structural identity with the analyte, a lack of published, comprehensive validation data makes it difficult to provide a direct and objective performance comparison. Researchers opting for this compound would need to conduct a thorough in-house validation to establish its performance characteristics for their specific matrix and analytical method.

For laboratories seeking a readily implementable and well-documented internal standard for thiamphenicol analysis, the existing evidence strongly supports the use of Chloramphenicol-d5. Future studies providing detailed validation of this compound across multiple biological matrices would be invaluable to the scientific community and would allow for a more direct and definitive comparison.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Thiamphenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Thiamphenicol-d3, a deuterated analog of the broad-spectrum antibiotic Thiamphenicol. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key safety information derived from its Safety Data Sheet (SDS).[1]

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement Highlights
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07WarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general best practices for chemical waste management and should be adapted to comply with all applicable federal, state, and local regulations.[2][3]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

  • Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.

  • Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[2] This includes keeping it separate from strong acids, bases, and oxidizing agents.

3. Waste Collection and Containerization:

  • Collect waste this compound in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical.[2][5]

  • The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Skin and Eye Irritant").

  • Keep the waste container securely closed when not in use.[3]

4. On-site Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[3]

  • The storage area should be secure, well-ventilated, and away from sources of ignition or heat.

  • Follow institutional and regulatory limits for the maximum volume of waste and the maximum accumulation time in the laboratory.[3][6]

5. Disposal and Removal:

  • Do not dispose of this compound down the drain or in the regular trash. [2][7]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

6. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in the hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[1]

  • For large spills, contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.

Thiamphenicol_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Collect Collect Waste in a Designated Container Label Label Container Clearly ('Hazardous Waste', Chemical Name) Collect->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Initiate Pickup Documentation Complete Waste Disposal Forms ContactEHS->Documentation Removal Professional Removal of Hazardous Waste Documentation->Removal

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.